Pardoprunox
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUUUDAZYFFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949747 | |
| Record name | Pardoprunox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269718-84-5 | |
| Record name | Pardoprunox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269718-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pardoprunox [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pardoprunox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pardoprunox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PARDOPRUNOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72CHP32S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Full Agonist Profile of Pardoprunox at the Serotonin 5-HT1A Receptor: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological profile of Pardoprunox (also known as SLV308), focusing on its characterization as a full agonist at the serotonin 5-HT1A receptor. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
This compound is a nonergot ligand that has been investigated for the treatment of Parkinson's disease, exhibiting a dual mechanism of action as a partial agonist at dopamine D2/D3 receptors and an agonist at the serotonin 5-HT1A receptor.[1][2] In vivo electrophysiological studies in rats have demonstrated that this compound potently and completely suppresses the firing activity of serotonin neurons in the dorsal raphe nucleus (DRN), an effect that is reversed by the selective 5-HT1A receptor antagonist WAY-100,635, indicating its potent full agonist activity at this receptor in a native biological system.[1][3]
Core Pharmacological Data
The full agonism of this compound at the 5-HT1A receptor has been substantiated through various in vitro assays. The following tables summarize the key quantitative data that define its binding affinity and functional efficacy.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Radioligand | Tissue/Cell Line | Value | Reference |
| pKi | Human 5-HT1A | [³H]8-OH-DPAT | CHO Cells | 7.6 | |
| Ki | Human 5-HT1A | [³H]8-OH-DPAT | CHO Cells | 25.1 nM |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Agonist Potency and Efficacy of this compound
| Assay Type | Receptor | Measured Effect | Parameter | Value | Reference |
| cAMP Accumulation | Cloned Human 5-HT1A | Inhibition of Forskolin-stimulated cAMP | pEC50 | 6.3 | [1] |
| cAMP Accumulation | Cloned Human 5-HT1A | Inhibition of Forskolin-stimulated cAMP | EC50 | 501 nM | |
| cAMP Accumulation | Cloned Human 5-HT1A | Inhibition of Forskolin-stimulated cAMP | Emax | ~100% (Full Agonist) | |
| GTPγS Binding | Human 5-HT1A | Stimulation of [³⁵S]GTPγS Binding | pEC50 | 7.4 | |
| GTPγS Binding | Human 5-HT1A | Stimulation of [³⁵S]GTPγS Binding | EC50 | 39.8 nM | |
| GTPγS Binding | Human 5-HT1A | Stimulation of [³⁵S]GTPγS Binding | Emax | 102% (vs. 8-OH-DPAT) |
Note: EC50 is the half-maximal effective concentration, indicating potency. Emax is the maximum response, indicating intrinsic efficacy. A full agonist typically has an Emax of ~100% relative to the endogenous ligand or a reference full agonist.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.
5-HT1A Receptor Signaling Pathway
The serotonin 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, initiating a cascade of intracellular events.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Experimental Workflow: GTPγS Binding Assay
This diagram illustrates the procedure for a [³⁵S]GTPγS binding assay to measure the functional potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the 5-HT1A receptor.
Experimental Workflow: cAMP Accumulation Assay
This workflow depicts the steps involved in a cAMP accumulation assay to determine the ability of this compound to inhibit adenylate cyclase activity via the 5-HT1A receptor.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).
-
Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 mM MgSO₄, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Instrumentation: Filtration apparatus, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the h5-HT1A receptor in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]8-OH-DPAT (typically at or near its Kd), and a range of concentrations of this compound. For total binding, this compound is omitted. For non-specific binding, add 10 µM 5-HT.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation at the 5-HT1A receptor.
Materials:
-
Receptor Source: Rat hippocampal membranes.
-
Radioligand: [³⁵S]Guanosine-5′-(γ-thio)triphosphate ([³⁵S]GTPγS).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Instrumentation: Filtration apparatus, glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat hippocampus in ice-cold buffer and prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (20-40 µg of protein), GDP (typically 10-30 µM), [³⁵S]GTPγS (0.05-0.1 nM), and varying concentrations of this compound. Basal binding is determined in the absence of this compound, and non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding of [³⁵S]GTPγS. Plot the stimulated binding (as a percentage above basal) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation produced by a reference full agonist (e.g., 8-OH-DPAT or 5-HT).
cAMP Accumulation Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to inhibit adenylate cyclase via the Gi-coupled 5-HT1A receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Stimulant: Forskolin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating: Culture the cells under standard conditions and plate them in a 96- or 384-well plate.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation. Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to increase basal cAMP levels.
-
Treatment: Immediately add varying concentrations of this compound to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50) and Emax values. The Emax represents the maximal inhibition of cAMP accumulation, with a full agonist expected to inhibit the forskolin-stimulated response back to basal levels.
Conclusion
The data presented in this technical guide, derived from radioligand binding, GTPγS binding, and cAMP accumulation assays, collectively and robustly characterize this compound as a full agonist at the serotonin 5-HT1A receptor. Its high binding affinity and ability to elicit a maximal response in functional assays underscore its potent activity at this important therapeutic target. The detailed methodologies and visual workflows provided herein offer a comprehensive resource for the scientific community engaged in the research and development of serotonergic compounds.
References
- 1. In vitro characterization of SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone, monohydrochloride): a novel partial dopamine D2 and D3 receptor agonist and serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vivo pharmacological evaluation of this compound (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effects of this compound (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pardoprunox (SLV-308): A Technical Guide on its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pardoprunox (SLV-308) is a novel benzoxazolone derivative that was under development for the treatment of Parkinson's disease, reaching Phase III clinical trials. Its unique pharmacological profile as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors suggested potential for both motor symptom control and management of non-motor symptoms and treatment-related complications. This technical guide provides an in-depth overview of the chemical structure, and physicochemical and pharmacological properties of this compound, including available data from in vitro and in vivo preclinical studies, and clinical trials. Detailed experimental methodologies for key assays are provided to facilitate further research and understanding of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one, is a synthetic small molecule.[1][2] Its chemical structure is characterized by a benzoxazolone core linked to a methylpiperazine moiety.
Table 1: Chemical and Physical Properties of this compound (SLV-308)
| Property | Value | Reference(s) |
| IUPAC Name | 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one | [1][2] |
| Synonyms | SLV-308, DU-126891 | [3] |
| Molecular Formula | C12H15N3O2 | |
| Molecular Weight | 233.271 g/mol | |
| CAS Number | 269718-84-5 | |
| Solubility | The hydrochloride salt is soluble in DMSO. |
Pharmacology
This compound exhibits a distinct receptor binding profile, acting as a potent partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. It also displays lower affinity for D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through radioligand binding and functional assays.
Table 2: In Vitro Receptor Binding Affinities (pKi) and Functional Potencies (pEC50/pA2) of this compound
| Receptor | Assay Type | Parameter | Value | Reference(s) |
| Dopamine D2 | Binding | pKi | 8.1 | |
| Functional (cAMP) | pEC50 | 8.0 | ||
| Functional (cAMP) | pA2 | 8.4 | ||
| Functional (cAMP) | Intrinsic Activity | 50% | ||
| Dopamine D3 | Binding | pKi | 8.6 | |
| Functional ([35S]GTPγS) | pEC50 | 9.2 | ||
| Functional ([35S]GTPγS) | pA2 | 9.0 | ||
| Functional ([35S]GTPγS) | Intrinsic Activity | 67% | ||
| Serotonin 5-HT1A | Binding | pKi | 8.5 | |
| Functional (cAMP) | pEC50 | 6.3 | ||
| Functional (cAMP) | Intrinsic Activity | 100% | ||
| Dopamine D4 | Binding | pKi | 7.8 | |
| α1-Adrenergic | Binding | pKi | 7.8 | |
| α2-Adrenergic | Binding | pKi | 7.4 | |
| 5-HT7 | Binding | pKi | 7.2 |
In Vivo Pharmacology
Preclinical studies in animal models of Parkinson's disease have demonstrated the potential of this compound to alleviate motor deficits.
-
Rodent Models: In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, oral administration of this compound induced contralateral rotations, indicative of a dopaminergic agonistic effect, with a minimal effective dose (MED) of 0.03 mg/kg. It also attenuated novelty-induced and amphetamine-induced hyperlocomotion.
-
Primate Models: In MPTP-treated common marmosets, this compound dose-dependently increased locomotor activity and reduced motor disability, with an MED of 0.03 mg/kg (p.o.). The therapeutic effects were reversed by the D2 antagonist sulpiride. Notably, when administered in combination with L-dopa to dyskinetic marmosets, this compound improved motor function and was associated with a reduction in the severity of dyskinesia over time.
Clinical Trials
This compound progressed to Phase III clinical trials for the treatment of Parkinson's disease, both as a monotherapy in early-stage patients and as an adjunct to levodopa in patients with motor fluctuations.
-
Early-Stage Parkinson's Disease: In two large, randomized, double-blind trials (Rembrandt and Vermeer), this compound demonstrated a significant improvement in motor symptoms (as measured by the Unified Parkinson's Disease Rating Scale - Motor score) compared to placebo. However, the tolerability was dose-related, with higher doses (12-42 mg/day) leading to a high dropout rate due to adverse events such as nausea, somnolence, and dizziness. The studies suggested that the tested dose range was likely higher than required for optimal efficacy and that the titration schedule may have been too rapid.
-
Advanced Parkinson's Disease: As an adjunct to levodopa in patients experiencing motor fluctuations, this compound significantly reduced "OFF" time and increased "ON" time without troublesome dyskinesias compared to placebo. A high dropout rate due to adverse events was also observed in this patient population at doses up to 42 mg/day. A separate safety and tolerability study indicated that a more gradual titration schedule with intermediate dose steps improved the tolerability of this compound.
Experimental Protocols
In Vitro Assays
The following are generalized protocols based on the methodologies described in the cited literature for the characterization of dopaminergic and serotonergic compounds.
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells for human D2L, D3, or 5-HT1A receptors).
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2/D3, [3H]-8-OH-DPAT for 5-HT1A).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C).
-
Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) and then the Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional activity (pEC50, intrinsic activity) of this compound at Gs or Gi/o-coupled receptors.
-
Materials:
-
A cell line expressing the receptor of interest (e.g., CHO-K1 cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound at various concentrations.
-
A cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture the cells in multi-well plates.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add this compound at various concentrations, followed by forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection method.
-
Plot the concentration-response curve to determine the pEC50 and intrinsic activity relative to a full agonist.
-
-
Objective: To measure G-protein activation by this compound at Gi/o-coupled receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure the G-protein is in its inactive state).
-
This compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Combine cell membranes, [35S]GTPγS, GDP, and this compound in a multi-well plate.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Determine the pEC50 and intrinsic activity from the concentration-response curve.
-
In Vivo Models
-
Objective: To assess the pro-dopaminergic activity of this compound.
-
Procedure:
-
Anesthetize rats and unilaterally inject 6-hydroxydopamine (6-OHDA) into the substantia nigra pars compacta to create a lesion of the nigrostriatal dopamine pathway.
-
Allow the animals to recover for a period of time (e.g., 2-3 weeks).
-
Confirm the lesion by observing contralateral rotations following a challenge with a dopamine agonist like apomorphine.
-
Administer this compound orally at various doses.
-
Record the number of contralateral (away from the lesioned side) rotations over a set period to quantify the dopaminergic effect.
-
-
Objective: To evaluate the efficacy of this compound in a more clinically relevant model of Parkinson's disease.
-
Procedure:
-
Induce a parkinsonian state in common marmosets by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Assess the severity of motor disability using a validated rating scale and measure locomotor activity.
-
Administer this compound orally at various doses.
-
Observe and score changes in motor disability and locomotor activity over time to determine the efficacy of the treatment.
-
Conclusion
This compound (SLV-308) is a pharmacologically unique compound with a profile that suggested potential benefits for patients with Parkinson's disease. Its partial agonism at D2/D3 receptors and full agonism at 5-HT1A receptors offered a novel approach to modulating dopaminergic and serotonergic systems. While clinical development was discontinued, the data gathered from extensive preclinical and clinical research provide valuable insights for the development of future therapies for Parkinson's disease and other neurological disorders. The detailed methodologies presented in this guide are intended to support further investigation into the properties and potential applications of this compound and similar compounds.
References
Synthesis and Purification of Pardoprunox Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pardoprunox is a partial dopamine D2/D3 receptor agonist and a full serotonin 5-HT1A receptor agonist that has been investigated for the treatment of Parkinson's disease and other central nervous system disorders. This technical guide provides a detailed overview of the synthesis and purification of its hydrochloride salt, this compound hydrochloride. The described methodology is primarily based on the process disclosed in patent literature, offering a comprehensive protocol for its preparation. This document includes a step-by-step synthesis, purification procedures, and recommendations for analytical characterization. All quantitative data found in the public domain has been summarized, and key experimental workflows are visualized to facilitate understanding.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process commencing from 5-chloro-7-nitro-2(3H)-benzoxazolone. The overall synthetic pathway involves a reduction of the nitro group, construction of the piperazine ring, and subsequent formation of the hydrochloride salt.
Synthetic Scheme
The synthesis can be logically divided into two main stages: the formation of the core intermediate, 7-(4-methyl-1-piperazinyl)-2(3H)-benzoxazolone, followed by its conversion to the hydrochloride salt.
Caption: Synthetic pathway for this compound hydrochloride.
Experimental Protocols
The following protocols are adapted from the procedures described in patent EP2488181A1.[1]
Step 1: Hydrogenation of 5-chloro-7-nitro-2(3H)-benzoxazolone (1) to 7-amino-2(3H)-benzoxazolone (2)
-
Reaction: A suspension of 1.0 mol of 5-chloro-7-nitro-2(3H)-benzoxazolone (1), 4.3 L of ethanol, 150 ml of 25% ammonia, and 35 g of 10% Pd/C is prepared at 60°C.
-
The mixture is hydrogenated for 1 hour under a hydrogen pressure of 4 bar.
-
Upon reaction completion, the solution is cooled to 25°C and filtered over hyflo to remove the catalyst.
-
The solvent is exchanged to water, and the mixture is cooled to 0°C to crystallize the product.
-
The resulting 7-amino-2(3H)-benzoxazolone (2) is isolated by filtration and washed with a water/ethanol mixture.
Step 2: Construction of the Piperazine Ring to Yield 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monomethanesulfonate (4)
-
To a mixture of 14.9 g of N-methyldiethanolamine (3), 44.5 g of triethylamine, and 120 ml of methyl ethyl ketone (MEK), a mixture of 51.6 g of methanesulfonic anhydride in 100 ml of MEK is added at 0°C.
-
Subsequently, 14.5 g of methanesulfonic acid is added at 0°C.
-
This mixture is then reacted with 7-amino-2(3H)-benzoxazolone (2) to form the piperazine ring, yielding 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monomethanesulfonate (4).
Step 3: Formation of this compound Base (5)
-
The intermediate salt (4) is treated with a suitable base to neutralize the methanesulfonic acid and liberate the free base of this compound. The specific base and conditions are not detailed in the provided source but would typically involve an inorganic base like sodium carbonate or sodium hydroxide in an aqueous or biphasic system.
Step 4: Formation of this compound Hydrochloride
-
The crude this compound free base is dissolved in a suitable solvent, such as acetonitrile.
-
Hydrochloric acid is then added to the solution to precipitate the hydrochloride salt.
Quantitative Data
The available quantitative data from the patent is summarized below. It is important to note that detailed step-by-step yields and purity analyses are not provided in the source document.
| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield |
| 1. Hydrogenation | 5-chloro-7-nitro-2(3H)-benzoxazolone | 10% Pd/C, H₂, NH₃ | Ethanol | 60°C, 4 bar H₂, 1 hour | 7-amino-2(3H)-benzoxazolone | - |
| 2. Piperazine Ring Formation | 7-amino-2(3H)-benzoxazolone, N-methyldiethanolamine | Methanesulfonic anhydride, Triethylamine | Methyl Ethyl Ketone (MEK) | 0°C | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monomethanesulfonate | - |
| 3 & 4. Base Treatment and Salt Formation | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monomethanesulfonate | Base, HCl | Acetonitrile | Reflux for salt formation | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone hydrochloride (β-polymorph) | ~91% (crude on crude for the final steps)[1] |
Data extrapolated from patent EP2488181A1.[1]
Purification of this compound Hydrochloride
The purification of this compound hydrochloride is crucial to obtain the desired polymorphic form and to ensure high purity for pharmaceutical applications. The patent describes a method to specifically obtain the β-polymorph.[1]
Purification Workflow
Caption: Purification workflow for obtaining the β-polymorph of this compound hydrochloride.
Detailed Purification Protocol
The following protocol is designed to yield the β-polymorphic form of this compound hydrochloride[1]:
-
Dissolution: Dissolve the crude 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone (this compound free base) in a sufficient amount of acetonitrile to obtain a clear solution at reflux temperature.
-
Acidification: While maintaining the reflux, add hydrochloric acid to the solution.
-
Crystallization: Cool the mixture to induce crystallization of the hydrochloride salt.
-
Isolation: Isolate the precipitated product by filtration.
-
Washing: Wash the isolated solid with a suitable solvent (e.g., cold acetonitrile) to remove residual impurities.
-
Drying: Dry the product at an elevated temperature and reduced pressure (e.g., 50°C and 100 mbar) until a constant weight is achieved.
Purity and Characterization
While the patent claims a high yield for the final steps, it does not provide specific data on the purity of the final product or intermediates. For a comprehensive analysis, the following techniques are recommended at each stage of the synthesis and after the final purification:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediates and the final this compound hydrochloride. A well-developed HPLC method can also be used to quantify any process-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized intermediates and the final product. The spectra should be compared with known reference standards if available.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
X-Ray Powder Diffraction (XRPD): This technique is crucial for identifying the polymorphic form of the final this compound hydrochloride, especially when specific forms like the β-polymorph are targeted.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule and to support structural confirmation.
| Analytical Technique | Purpose |
| HPLC | Purity assessment and impurity profiling of intermediates and final product. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of intermediates and final product. |
| Mass Spectrometry | Confirmation of molecular weight and elemental composition. |
| XRPD | Identification and confirmation of the crystalline polymorphic form. |
| FTIR | Confirmation of functional groups and supplementary structural information. |
Discussion
The synthesis route presented is a robust method for the preparation of this compound hydrochloride. The initial hydrogenation is a standard procedure for the reduction of an aromatic nitro group. The subsequent construction of the piperazine ring via reaction with a diethanolamine derivative is an efficient method for forming this key heterocyclic moiety. The final salt formation and purification by crystallization are standard pharmaceutical chemistry techniques to ensure the desired salt form and purity.
For process optimization and scale-up, a thorough investigation of reaction parameters at each step would be necessary. This would include optimizing solvent volumes, reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize impurity formation. The development of validated analytical methods, particularly HPLC, is critical for in-process control and final product release.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound hydrochloride based on publicly available information. The detailed experimental protocols and workflows offer a practical guide for researchers and drug development professionals. While a specific synthesis route is well-documented, further research into alternative synthetic strategies and the publication of detailed analytical data for each step would be beneficial for the scientific community. The successful synthesis and purification of high-quality this compound hydrochloride rely on careful execution of the described steps and rigorous analytical characterization.
References
In Vitro Pharmacological Profile of Pardoprunox: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (formerly known as SLV-308) is an investigational drug candidate that has been evaluated for the treatment of Parkinson's disease. Its mechanism of action is characterized by a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor. This technical guide provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity and functional activity at its primary targets and a range of off-target receptors. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.
Core Pharmacological Activities
This compound exhibits a distinct profile of high-potency partial agonism at dopamine D2 and D3 receptors, coupled with full agonism at serotonin 5-HT1A receptors.[1] This combination of activities has been suggested as a potential therapeutic approach for Parkinson's disease, aiming to provide efficacy with a reduced risk of side effects compared to full dopamine agonists.[1]
Data Presentation: Quantitative Analysis
The following tables summarize the binding affinities (pKi) and functional activities (pEC50/pA2 and Intrinsic Activity) of this compound at its primary targets.
Table 1: this compound Binding Affinities (pKi)
| Receptor | pKi |
| Dopamine D2 | 8.1 |
| Dopamine D3 | 8.6 |
| Dopamine D4 | 7.8 |
| Serotonin 5-HT1A | 8.5 |
| α1-Adrenergic | 7.8 |
| α2-Adrenergic | 7.4 |
| Serotonin 5-HT7 | 7.2 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: this compound Functional Activity
| Receptor | Assay Type | Parameter | Value |
| Dopamine D2 | [³⁵S]GTPγS Binding | pEC₅₀ | 8.0 |
| Intrinsic Activity | 50% | ||
| K⁺-stimulated [³H]-dopamine release | pA₂ | 8.5 | |
| Dopamine D3 | [³⁵S]GTPγS Binding | pEC₅₀ | 9.2 |
| Intrinsic Activity | 67% | ||
| Dopamine-induced [³⁵S]GTPγS binding | pA₂ | 9.0 | |
| Serotonin 5-HT1A | Forskolin-induced cAMP accumulation | pEC₅₀ | 6.3 |
| Intrinsic Activity | 100% |
Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration. pA₂ is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. Intrinsic Activity (IA) is expressed as a percentage of the maximal response produced by the endogenous agonist.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
General Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Competition Binding:
-
Total Binding: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2 receptors).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).
-
Displacement: Increasing concentrations of this compound are added to displace the radioligand from the receptor.
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of this compound as a G-protein coupled receptor (GPCR) agonist.
General Methodology:
-
Membrane Preparation: As described for radioligand binding assays.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP at pH 7.4.
-
Reaction Mixture: Membranes are incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The EC₅₀ value is determined from the concentration-response curve. The intrinsic activity is calculated as the maximal stimulation by this compound as a percentage of the maximal stimulation by a full agonist (e.g., dopamine). For antagonist activity (pA₂), the assay is performed in the presence of a fixed concentration of an agonist (e.g., dopamine) and increasing concentrations of this compound.
Objective: To measure the functional effect of this compound on adenylyl cyclase activity, typically for Gi-coupled receptors like D2, D3, and 5-HT1A.
General Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.
-
This compound Treatment: Increasing concentrations of this compound are added to the cells. For Gi-coupled receptors, an agonist will inhibit forskolin-stimulated cAMP accumulation.
-
Incubation: Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.
-
Data Analysis: The EC₅₀ or IC₅₀ value is determined from the concentration-response curve. The intrinsic activity is calculated relative to the maximal effect of a reference agonist.
Conclusion
The in vitro characterization of this compound reveals a multi-target pharmacological profile with partial agonism at dopamine D2 and D3 receptors and full agonism at serotonin 5-HT1A receptors. This detailed technical guide, including quantitative data and experimental protocols, provides a valuable resource for researchers in the field of neuropharmacology and drug development for neurological and psychiatric disorders. The provided methodologies for key in vitro assays offer a foundation for the further investigation and characterization of this compound and other novel compounds with similar mechanisms of action.
References
Pardoprunox: An In-Depth Examination of its In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (also known by its development code, SLV308) is a novel psychopharmacological agent that was investigated for the treatment of Parkinson's disease. It exhibits a unique mechanism of action, functioning as a partial agonist at the dopamine D2 and D3 receptors and as a full agonist at the serotonin 5-HT1A receptor. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, based on available preclinical and clinical data. The information is intended to serve as a resource for researchers and professionals involved in drug development and neuroscience.
Pharmacokinetics
The pharmacokinetic profile of a drug delineates its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining dosing regimens and predicting the therapeutic window. While extensive quantitative data for this compound remains limited in publicly accessible literature, this section summarizes the available information.
Preclinical Pharmacokinetics
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.
Clinical Pharmacokinetics
Human clinical trials provide the most relevant pharmacokinetic data for a drug's intended use. This compound underwent Phase I, II, and III clinical trials for Parkinson's disease. While efficacy and safety were reported, detailed pharmacokinetic parameters from these studies are not comprehensively published.
Table 2: Human Pharmacokinetic Parameters of this compound
| Population | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) |
| Healthy Volunteers | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Parkinson's Patients | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Metabolism
The biotransformation of a drug into its metabolites is a critical aspect of its disposition and can significantly influence its efficacy and safety profile. The metabolic pathways of this compound have not been extensively detailed in the available literature.
Metabolic Pathways
The metabolism of this compound is anticipated to occur primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The specific CYP isozymes responsible for its metabolism have not been publicly disclosed.
Table 3: Identified Metabolites of this compound
| Metabolite ID | Proposed Structure | Method of Identification | Biological Activity |
| Data not available | Data not available | Data not available | Data not available |
Experimental Methodologies
Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not available in the public domain. However, a general understanding of the methodologies that would have been employed can be described.
Preclinical Pharmacokinetic Study Design
A typical preclinical pharmacokinetic study would involve the administration of this compound to animal species such as rats, dogs, and monkeys via both intravenous and oral routes.
Pardoprunox: A Technical Guide for Non-Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (formerly known as SLV-308) is a novel psychopharmacological agent that has garnered interest for its unique receptor binding profile. While its clinical development primarily focused on Parkinson's disease, its mechanism of action suggests a broader therapeutic potential, particularly in the realm of mood and anxiety disorders. This technical guide provides a comprehensive overview of this compound's core pharmacology, focusing on its potential applications in non-Parkinson's disease research. Although the development of this compound for depression and anxiety was discontinued, the preclinical data offers valuable insights for researchers exploring novel therapeutic targets.
This compound is characterized by its dual action as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1][2] This distinct pharmacological profile suggests that it may modulate dopaminergic and serotonergic neurotransmission in a way that could be beneficial for conditions beyond Parkinson's disease.
Pharmacological Profile
Receptor Binding Affinity
This compound exhibits a high affinity for several key receptors implicated in the pathophysiology of various neuropsychiatric disorders. The binding affinities (pKi) are summarized in the table below.
| Receptor | pKi |
| Dopamine D3 | 8.6 |
| Serotonin 5-HT1A | 8.5 |
| Dopamine D2 | 8.1 |
| Dopamine D4 | 7.8 |
| α1-adrenergic | 7.8 |
| α2-adrenergic | 7.4 |
| Serotonin 5-HT7 | 7.2 |
Data sourced from Wikipedia, citing Wolf (2003) and Glennon et al. (2006).[2]
Functional Activity
In functional assays, this compound demonstrates partial agonism at dopamine D2 and D3 receptors and full agonism at serotonin 5-HT1A receptors. This combination of activities is a key feature of its pharmacological profile.
| Receptor | Assay Type | Parameter | Value |
| Dopamine D2 | cAMP accumulation | Intrinsic Activity (IA) | 50% |
| Dopamine D3 | [35S]GTPγS binding | Intrinsic Activity (IA) | 67% |
| Serotonin 5-HT1A | cAMP accumulation | Intrinsic Activity (IA) | 100% |
| Dopamine D2 | cAMP accumulation | pEC50 | 8.0 |
| Dopamine D3 | [35S]GTPγS binding | pEC50 | 9.2 |
| Serotonin 5-HT1A | cAMP accumulation | pEC50 | 6.3 |
Data sourced from Wikipedia, citing Wolf (2003) and Glennon et al. (2006).[2]
Signaling Pathways
The interaction of this compound with its primary targets, the D2/D3 and 5-HT1A receptors, initiates intracellular signaling cascades that ultimately modulate neuronal activity.
Caption: this compound signaling pathways at D2/D3 and 5-HT1A receptors.
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
The following protocols are summarized based on the methodologies expected to be detailed in Glennon JC, et al. Synapse. 2006;60(8):599-608.
1. Radioligand Binding Assays
-
Objective: To determine the affinity of this compound for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., rat striatum for dopamine receptors) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [35S]GTPγS Binding Assays
-
Objective: To determine the functional activity (agonism, partial agonism, or antagonism) of this compound at G-protein coupled receptors.
-
Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound in an appropriate assay buffer. To determine antagonist activity, incubations are performed in the presence of a known agonist.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.
-
Data Analysis: The concentration-response curves are generated, and EC50 (potency) and Emax (efficacy, relative to a standard full agonist) values are calculated to determine the agonist or partial agonist properties of this compound.
-
3. cAMP Accumulation Assays
-
Objective: To measure the effect of this compound on the production of the second messenger cyclic AMP, typically for Gi/o-coupled receptors like D2 and 5-HT1A.
-
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Stimulation: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (to increase basal cAMP levels) and varying concentrations of this compound.
-
Detection: The amount of cAMP produced is measured using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 and Emax values for this compound's effect on cAMP levels.
-
Caption: Workflow for in vitro characterization of this compound.
Preclinical In Vivo Research in Non-Parkinson's Models
While extensive data from dedicated non-Parkinson's preclinical models are not publicly available, some insights can be gleaned from broader pharmacological studies. Solvay had initiated Phase I trials for this compound in anxiety and depression, indicating that some preclinical evaluation in relevant models would have been conducted.[3]
A study by McCreary et al. (2010) investigated the in vivo pharmacology of this compound, primarily in the context of Parkinson's disease models. However, some of the behavioral assessments in this study are relevant to general CNS activity and could provide a basis for further non-Parkinson's research.
Relevant In Vivo Effects:
-
Attenuation of Novelty-Induced Locomotor Activity: this compound was found to attenuate novelty-induced locomotor activity in rodents. This effect can be indicative of sedative or anxiolytic-like properties.
-
Induction of 5-HT1A Receptor-Mediated Behaviors: The compound induced behaviors consistent with 5-HT1A receptor agonism, such as flat body posture and lower lip retraction in rodents. These effects were reversible by a 5-HT1A antagonist.
Potential Experimental Models for Future Research:
Given this compound's mechanism of action, the following preclinical models would be relevant for a more thorough investigation of its potential anxiolytic and antidepressant effects:
-
Anxiety Models:
-
Elevated Plus Maze: To assess anxiety-like behavior based on the animal's aversion to open, elevated spaces.
-
Light-Dark Box Test: To measure anxiety based on the conflict between the innate aversion to brightly lit areas and the drive to explore a novel environment.
-
Vogel Conflict Test: To evaluate anxiolytic effects by measuring the animal's willingness to accept punishment (mild electric shock) to obtain a reward (water).
-
-
Depression Models:
-
Forced Swim Test: To assess behavioral despair, a common measure of antidepressant efficacy.
-
Tail Suspension Test: Another model to evaluate behavioral despair in rodents.
-
Chronic Mild Stress Model: To induce a depressive-like state in animals through prolonged exposure to a series of unpredictable, mild stressors.
-
Clinical Research in Non-Parkinson's Indications
This compound was in Phase I clinical trials for the treatment of anxiety and depression. However, these indications appear to have been abandoned, and the results of these trials have not been widely published. One clinical trial in Parkinson's disease patients did include the Hospital Anxiety and Depression Scale (HADS) as a secondary outcome measure, suggesting a clinical interest in the compound's effects on mood.
Conclusion
This compound possesses a unique pharmacological profile as a partial dopamine D2/D3 agonist and a full serotonin 5-HT1A agonist. While its development for non-Parkinson's indications was not pursued, its mechanism of action provides a strong rationale for its potential utility in treating mood and anxiety disorders. The preclinical data, though limited in the public domain for these specific indications, suggests CNS activity consistent with potential anxiolytic and antidepressant effects. This technical guide provides a foundation of the available data and outlines potential avenues for future research for scientists and drug development professionals interested in exploring the therapeutic potential of this compound and similar compounds in non-Parkinson's neuropsychiatric disorders. Further investigation into its behavioral pharmacology in validated animal models of anxiety and depression is warranted to fully elucidate its potential.
References
- 1. This compound as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. SLV-308. Solvay - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Pardoprunox: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pardoprunox (SLV308) is a novel pharmacological agent with a dual mechanism of action, functioning as a partial agonist for the dopamine D2 and D3 receptors and a full agonist for the serotonin 5-HT1A receptor. While initially investigated for its symptomatic relief in Parkinson's disease (PD), its unique receptor profile suggests a potential for neuroprotective effects. This technical guide provides a comprehensive overview of the early-stage research pertinent to the neuroprotective capacity of this compound. It summarizes the available preclinical data, details relevant experimental protocols for assessing neuroprotection, and outlines the hypothesized signaling pathways that may underlie its neuroprotective actions. Although direct quantitative evidence for neuroprotection in terms of neuronal survival is limited in the current literature, this guide serves as a foundational resource for researchers aiming to further investigate and quantify the disease-modifying potential of this compound.
Introduction: The Pharmacological Profile of this compound
This compound is a non-ergot derivative characterized by its high affinity and intrinsic activity at dopamine D2/D3 and serotonin 5-HT1A receptors. Its partial agonism at D2/D3 receptors is thought to provide a modulatory effect on dopaminergic neurotransmission, potentially reducing the risk of motor fluctuations and dyskinesias associated with full dopamine agonists. The concomitant full agonism at 5-HT1A receptors may contribute to both motor and non-motor symptom control in Parkinson's disease.
Preclinical Evidence of Efficacy in Parkinson's Disease Models
Early-stage in vivo research has demonstrated the efficacy of this compound in animal models of Parkinson's disease, primarily focusing on the amelioration of motor deficits. These studies provide the foundational evidence for its therapeutic potential and a basis for investigating its neuroprotective properties.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
In a key study, this compound was evaluated in rats with unilateral 6-hydroxydopamine (6-OHDA)-induced lesions of the substantia nigra pars compacta (SNpc), a widely used model that mimics the dopaminergic neurodegeneration seen in PD.
| Model | Treatment | Outcome Measure | Result | Citation |
| Unilateral 6-OHDA-lesioned rats | This compound (oral) | Contralateral turning behavior | Minimum Effective Dose (MED) = 0.03 mg/kg | [1] |
Table 1: Efficacy of this compound in the 6-OHDA Rat Model of Parkinson's Disease.
MPTP-Treated Primate Model
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to create a primate model of Parkinson's disease that closely resembles the human condition. Studies in MPTP-treated common marmosets have shown that this compound can dose-dependently improve motor function.
| Model | Treatment | Outcome Measure | Result | Citation |
| MPTP-treated common marmosets | This compound (oral) | Locomotor activity | Dose-dependent increase (MED = 0.03 mg/kg) | [1] |
| Motor disability | Dose-dependent decrease (MED = 0.03 mg/kg) | [1] |
Table 2: Efficacy of this compound in the MPTP Primate Model of Parkinson's Disease.
Hypothesized Neuroprotective Mechanisms and Signaling Pathways
While direct quantitative evidence for this compound-induced neuroprotection is not yet robustly established, its dual receptor agonism suggests plausible mechanisms for slowing or preventing neuronal degeneration.
Dopamine D2/D3 Receptor-Mediated Pathways
Partial agonism at D2/D3 receptors may confer neuroprotection through several mechanisms:
-
Reduction of Oxidative Stress: By stabilizing dopaminergic tone, this compound may reduce the metabolic burden on remaining dopaminergic neurons and decrease the production of reactive oxygen species (ROS) associated with dopamine metabolism.
-
Anti-apoptotic Signaling: Activation of D2/D3 receptors has been linked to the modulation of pro- and anti-apoptotic proteins. This may involve increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing the expression of pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards survival.
Diagram 1: Hypothesized D2/D3 receptor-mediated neuroprotective pathways of this compound.
Serotonin 5-HT1A Receptor-Mediated Pathways
Full agonism at 5-HT1A receptors is another promising avenue for neuroprotection:
-
Activation of Pro-Survival Kinases: 5-HT1A receptor activation is known to stimulate pro-survival signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
-
Induction of Neurotrophic Factors: These pathways can lead to the phosphorylation and activation of transcription factors like the cAMP response element-binding protein (CREB), which in turn promotes the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), fostering neuronal survival and plasticity.
Diagram 2: Hypothesized 5-HT1A receptor-mediated neuroprotective pathways of this compound.
Detailed Experimental Protocols for Assessing Neuroprotection
To rigorously evaluate the neuroprotective potential of this compound, a combination of in vitro and in vivo experimental models is essential. The following are detailed protocols for key experiments.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurotoxicity and neuroprotection in the context of Parkinson's disease.
Objective: To quantify the ability of this compound to protect SH-SY5Y cells from neurotoxin-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
6-Hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours prior to neurotoxin exposure. Include a vehicle control group.
-
Neurotoxin Exposure: Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) or MPP+ (e.g., 0.5-1 mM) to the wells. Include a control group with no neurotoxin.
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group and determine the EC50 of this compound for neuroprotection.
Diagram 3: Experimental workflow for the in vitro SH-SY5Y neuroprotection assay.
In Vivo Neuroprotection in the 6-OHDA Rat Model
Objective: To determine if this compound can prevent the loss of dopaminergic neurons in the substantia nigra of 6-OHDA-lesioned rats.
Materials:
-
Male Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine and Pargyline
-
This compound
-
Stereotaxic apparatus
-
Perfusion solutions (saline, paraformaldehyde)
-
Cryostat or microtome
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody and detection system
-
Microscope with stereology software
Procedure:
-
Pre-treatment: Administer desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor) prior to 6-OHDA injection.
-
Stereotaxic Surgery: Anesthetize the rats and unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum.
-
This compound Treatment: Begin daily administration of this compound or vehicle at the desired dose(s) either before or after the 6-OHDA lesion.
-
Behavioral Testing (optional): At selected time points, assess motor asymmetry using tests like apomorphine- or amphetamine-induced rotations.
-
Tissue Processing: After a pre-determined survival period (e.g., 2-4 weeks), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Sectioning: Collect serial sections of the midbrain, including the substantia nigra, using a cryostat or microtome.
-
Immunohistochemistry: Stain the sections for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Stereological Counting: Use an unbiased stereological method (e.g., the optical fractionator) to quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) of both the lesioned and unlesioned hemispheres.
-
Data Analysis: Compare the number of surviving dopaminergic neurons in the this compound-treated group to the vehicle-treated group.
| Parameter | Description |
| Animal Model | Male Wistar rats with unilateral 6-OHDA lesion |
| Treatment Groups | 1. Sham (vehicle injection) 2. 6-OHDA + Vehicle 3. 6-OHDA + this compound (various doses) |
| Primary Outcome | Number of TH-positive neurons in the SNpc |
| Secondary Outcomes | Striatal TH fiber density, behavioral assessments |
Table 3: Key Parameters for In Vivo Neuroprotection Study in the 6-OHDA Rat Model.
In Vivo Neuroprotection in the MPTP Mouse Model
Objective: To assess the neuroprotective effect of this compound on dopaminergic neurons in the MPTP mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
MPTP-HCl
-
This compound
-
Tissue processing and immunohistochemistry reagents as in the 6-OHDA model.
Procedure:
-
MPTP Administration: Administer MPTP via a sub-acute or chronic regimen (e.g., multiple intraperitoneal injections over several days).
-
This compound Treatment: Administer this compound or vehicle daily, starting before, during, or after the MPTP treatment period.
-
Behavioral Testing (optional): Assess motor function using tests like the rotarod, pole test, or open field test.
-
Tissue Processing and Analysis: Follow the same procedures for perfusion, sectioning, TH immunohistochemistry, and stereological counting as described for the 6-OHDA model to quantify dopaminergic neuron survival in the SNpc.
References
Methodological & Application
Application Notes and Protocols for Pardoprunox in In Vivo Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pardoprunox (formerly known as SLV308) is a novel psychotropic agent with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1] This distinct mechanism of action has led to its investigation in various neurological and psychiatric disorders, most notably Parkinson's disease. These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying signaling pathways relevant to the use of this compound in in vivo rodent models of Parkinson's disease.
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes the effective dosages of this compound administered in various rodent models, primarily focusing on rat models of Parkinson's disease.
| Rodent Model | Species | Route of Administration | Dosage Range | Observed Effect | Reference |
| 6-OHDA-lesioned rats | Rat | Oral (p.o.) | 0.03 - 0.6 mg/kg | Induction of contralateral rotations, attenuation of novelty-induced locomotor activity, reduction of apomorphine-induced climbing. | [2] |
| Normal rats | Rat | Intravenous (i.v.) | 2 - 20 µg/kg | Partial decrease in the firing activity of dopamine neurons in the ventral tegmental area (VTA). | [3] |
| Normal rats | Rat | Intravenous (i.v.) | 10 µg/kg | Partial or full suppression of firing activity in substantia nigra pars compacta (SNc) dopamine neurons. | [3] |
| Normal rats | Rat | Intravenous (i.v.) | 5 - 40 µg/kg | Complete suppression of the firing activity of 5-HT neurons in the dorsal raphe nucleus (DRN). | [3] |
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion in the nigrostriatal pathway of rats, a widely used model to study Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once deeply anesthetized, mount the rat in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and disinfect the surgical area with an antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Injection Site: Identify the bregma and lambda landmarks on the skull. The coordinates for injection into the medial forebrain bundle (MFB) are typically: Anteroposterior (AP): -2.2 mm from bregma; Mediolateral (ML): +1.5 mm from the midline; Dorsoventral (DV): -8.0 mm from the dura.
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL. Keep the solution on ice and protected from light.
-
Intracerebral Injection: Drill a small burr hole at the determined coordinates. Slowly lower the Hamilton syringe needle to the target depth. Infuse 4-5 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion of the neurotoxin before slowly retracting it.
-
Suturing and Recovery: Suture the scalp incision and allow the animal to recover in a warm, clean cage. Provide post-operative analgesia as required. Lesion development takes approximately 2-3 weeks.
Apomorphine-Induced Rotation Test
This behavioral test is used to assess the extent of the unilateral dopamine depletion following a 6-OHDA lesion.
Materials:
-
6-OHDA-lesioned rats
-
Apomorphine hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Rotation test apparatus (e.g., circular test arena)
-
Video tracking software (optional)
Procedure:
-
Habituation: Place the rat in the test arena for a brief habituation period (e.g., 5-10 minutes) before drug administration.
-
Apomorphine Administration: Prepare a fresh solution of apomorphine in sterile saline. A typical dose is 0.25-0.5 mg/kg administered subcutaneously (s.c.).
-
Recording Rotational Behavior: Immediately after injection, place the rat back into the test arena. Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 30-60 minutes. A significant number of contralateral rotations (e.g., > 7 rotations per minute) is indicative of a successful lesion.
Preparation and Administration of this compound (Oral Gavage)
This protocol describes the preparation of this compound for oral administration to rodents. As this compound hydrochloride has enhanced water solubility, an aqueous vehicle is appropriate.
Materials:
-
This compound hydrochloride
-
Vehicle: 0.5% (w/v) methyl cellulose in sterile water or a sucralose-based solution for palatability.
-
Oral gavage needles (stainless steel, curved)
-
Syringes
Procedure:
-
Preparation of Vehicle:
-
Methyl Cellulose (0.5%): Gradually add 0.5 g of methyl cellulose to 100 mL of warm sterile water while stirring continuously until a homogenous suspension is formed. Allow the solution to cool to room temperature.
-
Sucralose Solution: Prepare a palatable vehicle by dissolving sucralose in water to the desired concentration.
-
-
Preparation of this compound Solution/Suspension:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Weigh the calculated amount of this compound hydrochloride and suspend it in the chosen vehicle.
-
Vortex or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the this compound suspension.
-
Carefully remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its effects through the modulation of dopamine D2/D3 and serotonin 5-HT1A receptors.
Caption: this compound signaling pathways.
Experimental Workflow for In Vivo Rodent Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a 6-OHDA rat model of Parkinson's disease.
Caption: Experimental workflow for this compound studies.
References
Application Notes and Protocols for Pardoprunox Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Pardoprunox (SLV308), a compound with partial agonist activity at dopamine D2 and D3 receptors and full agonist activity at serotonin 5-HT1A receptors. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacological profile of this compound in relevant animal models of neurological and psychiatric disorders.
Compound Information
-
Compound Name: this compound (hydrochloride)
-
Synonyms: SLV-308, DU-126891
-
Chemical Name: 7-(4-methyl-1-piperazinyl)-2(3H)-benzoxazolone, monohydrochloride
-
Mechanism of Action: Partial agonist at dopamine D2 (pKi = 8.1, IA = 50%) and D3 (pKi = 8.6, IA = 67%) receptors, and a full agonist at the serotonin 5-HT1A receptor (pKi = 8.5, IA = 100%).[1]
Preclinical Administration Routes
Preclinical in vivo studies with this compound have predominantly utilized the oral route of administration.[2] However, for pharmacokinetic and other specialized studies, intravenous and subcutaneous routes may be employed.
Oral Administration (P.O.)
Oral gavage is a common and reliable method for ensuring precise dosage delivery in rodents.
Vehicle Selection: this compound hydrochloride has been noted to be formulated as a homogenous suspension in vehicles such as carboxymethyl cellulose sodium (CMC-NA) for oral administration.[3] Given its solubility in PBS (approximately 5 mg/mL), an aqueous solution can also be considered.[4] For poorly water-soluble benzoxazolone derivatives, oil-based formulations or the use of surfactants and cyclodextrins can enhance solubility and bioavailability.[5]
Table 1: Quantitative Data for Oral Administration of this compound in Preclinical Models
| Animal Model | Efficacy Endpoint | Minimum Effective Dose (MED) (mg/kg, p.o.) |
| 6-OHDA-lesioned rats | Contralateral turning behavior | 0.03 |
| MPTP-treated common marmosets | Increased locomotor activity | 0.03 |
| MPTP-treated common marmosets | Decreased motor disability | 0.03 |
| Rodents | Attenuation of novelty-induced locomotor activity | 0.01 |
| Rodents | Attenuation of (+)-amphetamine-induced hyperlocomotion | 0.3 |
| Rodents | Attenuation of apomorphine-induced climbing | 0.6 |
| Rodents | Induction of 5-HT1A receptor-mediated behaviors | 0.3 |
Intravenous Administration (I.V.)
Intravenous administration is typically used for pharmacokinetic studies to determine bioavailability and for rapid-onset pharmacological assessments.
Vehicle Selection: this compound hydrochloride is soluble in PBS (pH 7.2) at approximately 5 mg/mL, making it a suitable vehicle for intravenous injection. For poorly soluble compounds, co-solvent systems such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) have been used.
Subcutaneous Administration (S.C.)
Subcutaneous injection can provide a slower absorption rate and more sustained drug exposure compared to intravenous administration.
Vehicle Selection: Isotonic saline or PBS are common vehicles for subcutaneous injections. For sustained release, oil-based depots (e.g., sunflower oil) can be explored.
Experimental Protocols
Animal Models of Parkinson's Disease
This model induces a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the motor asymmetry of Parkinson's disease.
Protocol:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA-HCl in sterile saline containing 0.02% ascorbic acid to a final concentration of 3.6 mg/mL. Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat (e.g., Sprague-Dawley, 200-250 g) with isoflurane and place it in a stereotaxic frame.
-
Injection: Inject the 6-OHDA solution into the medial forebrain bundle (MFB) at a rate of 1 µL/minute. A typical total volume is 4-5 µL.
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring weight and providing easily accessible food and water.
-
Behavioral Assessment: Assess the lesion efficacy 2-3 weeks post-surgery by measuring apomorphine- or amphetamine-induced rotations.
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in non-human primates closely replicates the pathology and symptoms of Parkinson's disease.
Protocol:
-
MPTP Administration: A stable parkinsonian state can be induced in common marmosets by administering MPTP at 2 mg/kg for two consecutive days followed by 1 mg/kg for the next three consecutive days.
-
Animal Care: Provide intensive supportive care, including artificial feeding for animals with severe symptoms, to ensure survival. All procedures involving MPTP must be conducted with strict safety precautions.
-
Behavioral and Imaging Assessment: Monitor motor disability and locomotor activity. Positron Emission Tomography (PET) can be used to assess the integrity of the dopaminergic system.
Behavioral Assays
This test assesses the exploratory behavior of a rodent in a new environment.
Protocol:
-
Apparatus: Use an open-field arena equipped with infrared beams to automatically record locomotor activity.
-
Habituation: Habituate the animals to the testing room for at least 30 minutes before the test.
-
Procedure: Place the animal in the center of the open field and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 60-120 minutes).
-
Drug Administration: Administer this compound orally at the desired dose and time point before placing the animal in the arena.
This model is used to assess the antipsychotic potential of compounds by measuring their ability to antagonize the stimulant effects of amphetamine.
Protocol:
-
Habituation: Acclimate the rats to the locomotor activity chambers for a period before the test day.
-
Drug Administration: Administer this compound orally. After a specified pretreatment time, administer d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p. or s.c.).
-
Data Collection: Immediately place the animal in the activity chamber and record locomotor activity for 60-90 minutes.
This test is a classic model for assessing dopamine D2 receptor agonism or antagonism.
Protocol:
-
Apparatus: Use standard mouse cages with wire mesh walls and lid.
-
Drug Administration: Administer this compound orally. After the appropriate pretreatment time, administer apomorphine hydrochloride (e.g., 1-2.5 mg/kg, s.c.).
-
Observation: Immediately after apomorphine injection, place the mouse in the climbing cage and record the time spent climbing on the walls and ceiling of the cage for a 30-minute period.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Preclinical experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An in vivo pharmacological evaluation of this compound (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Measuring Pardoprunox Activity
Introduction
Pardoprunox (SLV-308) is a compound recognized for its unique pharmacological profile as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1][2][3] This multi-target engagement makes this compound a subject of interest for therapeutic applications, particularly in neurodegenerative disorders like Parkinson's disease.[4][5] Characterizing the cellular activity of this compound is crucial for understanding its mechanism of action and for the development of novel therapeutics.
These application notes provide detailed protocols for robust, cell-based assays designed to quantify the functional activity and binding affinity of this compound at its primary targets. The described assays include functional measures of downstream signaling (cAMP inhibition and ERK phosphorylation) and a direct measure of receptor interaction (radioligand binding).
This compound: Mechanism of Action and Signaling Pathways
This compound exerts its effects by modulating G-protein coupled receptors (GPCRs). Both Dopamine D2/D3 receptors and Serotonin 5-HT1A receptors are primarily coupled to the Gi/o family of G-proteins. Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling event can trigger further downstream cascades, including the mitogen-activated protein kinase (MAPK) pathway, which involves the phosphorylation of Extracellular signal-regulated kinases (ERK1/2).
Caption: this compound signaling at D2 and 5-HT1A receptors.
Quantitative Data Summary: this compound Activity Profile
The following table summarizes the reported in vitro potency and efficacy of this compound at its key molecular targets. This data is essential for designing experiments and interpreting results.
| Target Receptor | Parameter | Value | Intrinsic Activity (Efficacy) | Reference |
| Dopamine D2 | pEC50 | 8.0 | 50% (Partial Agonist) | |
| pKi | 8.1 | - | ||
| Dopamine D3 | pEC50 | 9.2 | 67% (Partial Agonist) | |
| pKi | 8.6 | - | ||
| Serotonin 5-HT1A | pEC50 | 6.3 | ~100% (Full Agonist) | |
| pKi | 8.5 | - |
Application Note 1: cAMP Inhibition Assay for Functional Potency
This assay quantifies the ability of this compound to activate Gi/o-coupled receptors (D2, D3, 5-HT1A) by measuring the subsequent inhibition of forskolin-stimulated cAMP production.
Principle: In cells expressing the target receptor, the adenylyl cyclase activator forskolin is used to elevate intracellular cAMP levels. Activation of the Gi/o-coupled receptor by an agonist like this compound inhibits adenylyl cyclase, causing a dose-dependent decrease in cAMP. This change is measured using a competitive immunoassay, often employing technologies like HTRF, AlphaScreen, or ELISA.
Caption: Workflow for a cell-based cAMP inhibition assay.
Experimental Protocol
1. Materials
-
Cell Line: CHO-K1 or HEK293 cells stably transfected with the human Dopamine D2 receptor or Serotonin 5-HT1A receptor.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Reagents: this compound, Forskolin, IBMX (a phosphodiesterase inhibitor, optional).
-
cAMP Assay Kit: Commercial kit (e.g., Cisbio HTRF, PerkinElmer AlphaScreen, or Promega GloSensor).
-
Microplates: 384-well white, low-volume plates.
2. Cell Preparation
-
Culture cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed 2,000-5,000 cells per well into a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
3. Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer.
-
Gently remove the culture medium from the cell plate.
-
Add the diluted this compound compounds to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add Forskolin (final concentration typically 1-10 µM) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.
-
Read the plate on a compatible microplate reader.
4. Data Analysis
-
Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition (high cAMP) and the signal from untreated cells as 100% inhibition (basal cAMP).
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal effect.
Application Note 2: ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event following receptor activation. It is a valuable method to confirm functional coupling of the receptor to intracellular kinase cascades.
Principle: Activation of D2 and 5-HT1A receptors can lead to the phosphorylation and activation of ERK1/2. This assay quantifies the level of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein in the cell. Common formats include In-Cell Western, AlphaScreen SureFire, or traditional Western blotting.
Caption: Workflow for an In-Cell Western p-ERK assay.
Experimental Protocol
1. Materials
-
Cell Line: As described in Application Note 1.
-
Culture Medium: As described in Application Note 1.
-
Starvation Medium: Serum-free culture medium.
-
Reagents: this compound, 4% Paraformaldehyde (PFA) for fixation, 0.1% Triton X-100 for permeabilization.
-
Blocking Buffer: Commercial blocking buffer (e.g., LI-COR Odyssey) or 5% BSA in PBS.
-
Antibodies:
-
Primary: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Secondary: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
-
Microplates: 96- or 384-well clear-bottom black plates.
2. Cell Preparation
-
Seed 10,000-25,000 cells per well in a 96-well plate and incubate for 24-48 hours.
-
Remove culture medium and replace with serum-free medium.
-
Incubate for 4-12 hours to reduce basal phosphorylation levels.
3. Assay Procedure
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the diluted compound to the wells and incubate at 37°C for the optimal stimulation time (typically 5-15 minutes, which should be determined empirically).
-
Fix the cells by adding PFA solution for 20 minutes at room temperature.
-
Wash wells three times with PBS containing 0.1% Tween-20.
-
Permeabilize cells with 0.1% Triton X-100 for 20 minutes.
-
Wash wells as in step 4.
-
Block for 90 minutes at room temperature.
-
Incubate with a cocktail of primary antibodies (anti-p-ERK and anti-total-ERK) overnight at 4°C.
-
Wash wells as in step 4.
-
Incubate with a cocktail of fluorescently-labeled secondary antibodies for 60 minutes, protected from light.
-
Wash wells as in step 4, followed by a final wash with PBS.
-
Read the plate on an imaging system (e.g., LI-COR Odyssey).
4. Data Analysis
-
Quantify the fluorescence intensity in both channels (e.g., 700 nm for total-ERK and 800 nm for p-ERK).
-
Calculate the ratio of the p-ERK signal to the total-ERK signal for each well to normalize for cell number.
-
Plot the normalized p-ERK signal against the log concentration of this compound and fit to a four-parameter logistic equation to determine the EC50.
Application Note 3: Radioligand Binding Assay for Receptor Affinity
This assay directly measures the affinity of this compound for its target receptors by quantifying its ability to displace a known radiolabeled ligand.
Principle: A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a source of the receptor (typically cell membranes). A competing, non-labeled compound like this compound is added at increasing concentrations, causing displacement of the radioligand. The amount of radioactivity remaining bound to the receptor is measured, allowing for the calculation of the inhibitory constant (Ki) of the test compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol
1. Materials
-
Membrane Preparation: Cell pellets from a large-scale culture of CHO-D2R or HEK-5HT1A cells.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand:
-
For D2 Receptors: [3H]-Spiperone or [3H]-Raclopride.
-
For 5-HT1A Receptors: [3H]-8-OH-DPAT.
-
-
Competitor: this compound.
-
Non-specific determination: A high concentration of a known antagonist (e.g., 10 µM Haloperidol for D2R; 10 µM Serotonin for 5-HT1A).
-
Filtration: Glass fiber filters (GF/C) and a cell harvester.
-
Scintillation Cocktail: Liquid scintillation fluid.
2. Membrane Preparation
-
Homogenize cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge at low speed (500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend.
-
Determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
3. Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order: assay buffer, radioligand (at a final concentration near its Kd), and the diluted this compound.
-
Add the cell membrane preparation (e.g., 10-20 µg protein per well) to initiate the binding reaction.
-
Set up wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).
-
Incubate the plate for 60-90 minutes at room temperature.
-
Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
4. Data Analysis
-
Subtract the non-specific binding counts from all other wells to get specific binding.
-
Calculate the percent inhibition of specific binding for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An in vivo pharmacological evaluation of this compound (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The partial dopamine agonist this compound (SLV308) administered in combination with l-dopa improves efficacy and decreases dyskinesia in MPTP treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pardoprunox in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (SLV308) is a novel psychopharmacological agent with a unique dual mechanism of action, functioning as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2][3] This distinct pharmacological profile has positioned this compound as a compound of interest in preclinical and clinical studies for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][4] These application notes provide a comprehensive overview of the use of this compound in behavioral pharmacology studies, including its mechanism of action, quantitative data from key preclinical a ssays, and detailed experimental protocols.
Mechanism of Action
This compound's behavioral effects are primarily mediated through its interaction with the dopaminergic and serotonergic systems. As a partial D2/D3 agonist, it can modulate dopamine signaling, acting as an agonist in states of low dopamine and an antagonist in the presence of excessive dopamine. This "dopamine system stabilizer" effect is considered beneficial in conditions like Parkinson's disease, where there is a deficiency of dopamine. Simultaneously, its full agonism at 5-HT1A receptors contributes to its therapeutic profile, potentially offering anxiolytic, antidepressant, and anti-dyskinetic effects.
Signaling Pathway
The signaling cascade initiated by this compound involves the activation of G-protein coupled receptors (GPCRs). D2 and D3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. 5-HT1A receptors are also coupled to Gi/o, similarly inhibiting adenylyl cyclase and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
References
- 1. An in vivo pharmacological evaluation of this compound (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effects of this compound (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound reverses motor deficits but induces only mild dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pardoprunox Dissolution in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (also known as SLV-308) is a selective ligand with partial agonist activity at dopamine D2 and D3 receptors and full agonist activity at the serotonin 5-HT1A receptor. Its unique pharmacological profile makes it a compound of interest in neuroscience research, particularly in studies related to Parkinson's disease and other neurological disorders. Accurate and reproducible in vitro experimental results are critically dependent on the correct preparation of this compound solutions. These application notes provide detailed protocols for the dissolution of this compound for use in a variety of in vitro assays, along with key physicochemical data to facilitate experimental design.
Physicochemical Properties and Solubility
A comprehensive understanding of this compound's properties is essential for its effective use in experimental settings. The following table summarizes key quantitative data regarding its solubility and receptor binding affinities.
| Property | Value | Notes |
| IUPAC Name | 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one | |
| Molecular Formula | C₁₂H₁₅N₃O₂ | |
| Molar Mass | 233.27 g/mol | |
| Solubility (this compound Hydrochloride) | ||
| DMSO | 30 mg/mL (111.22 mM) | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Receptor Affinity (pKi) | ||
| Dopamine D2 | 8.1 | |
| Dopamine D3 | 8.6 | |
| Serotonin 5-HT1A | 8.5 | |
| Functional Activity | ||
| Dopamine D2 Receptor | Partial Agonist (Intrinsic Activity = 50%) | |
| Dopamine D3 Receptor | Partial Agonist (Intrinsic Activity = 67%) | |
| Serotonin 5-HT1A Receptor | Full Agonist (Intrinsic Activity = 100%) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.70 mg of this compound hydrochloride (Molar Mass = 269.73 g/mol for the hydrochloride salt).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound hydrochloride powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol provides a general method for diluting the this compound stock solution to working concentrations for use in cell-based assays.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or assay buffer appropriate for your experiment
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilutions (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform serial dilutions. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium or assay buffer.
-
Final Dilution: Further dilute the intermediate solution or the stock solution to the desired final working concentration in the cell culture medium or assay buffer.
-
Important Consideration for Cell-Based Assays: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity, typically below 0.5%. It is crucial to prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures or assay plates. Gently mix to ensure even distribution.
Determining Working Concentrations:
The optimal working concentration of this compound will vary depending on the cell type, assay endpoint, and experimental design. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific system. Based on its receptor binding affinities, a starting range for in vitro experiments could be from 1 nM to 10 µM.
Signaling Pathway
This compound exerts its effects through the modulation of dopamine D2/D3 and serotonin 5-HT1A receptor signaling pathways. The following diagram illustrates a simplified representation of these pathways.
Caption: this compound Signaling Pathway
Experimental Workflow
The following diagram outlines a typical experimental workflow for using this compound in a cell-based assay.
Caption: In Vitro Experimental Workflow
Application Notes and Protocols: Pardoprunox in Combination with L-dopa in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pardoprunox, a partial dopamine D2/D3 receptor agonist and serotonin 5-HT1A receptor agonist, in combination with L-dopa in animal models of Parkinson's disease (PD). The data and protocols summarized herein are derived from key preclinical studies, primarily utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate model, a gold standard for assessing anti-Parkinsonian therapies.
Introduction
This compound has been investigated as a therapeutic agent for Parkinson's disease with the potential to alleviate motor symptoms and mitigate the debilitating side effect of L-dopa-induced dyskinesia (LID). Its unique pharmacological profile as a partial dopamine agonist and serotonin 5-HT1A agonist suggests a dual mechanism of action that could provide symptomatic relief while reducing the risk of motor complications associated with long-term L-dopa therapy. The following sections detail the quantitative effects of this combination therapy and provide standardized protocols for its evaluation in a preclinical setting.
Data Presentation
The following tables summarize the quantitative data from studies investigating the co-administration of this compound and L-dopa in MPTP-treated common marmosets.
Table 1: Effect of this compound and L-dopa Combination Therapy on Motor Disability
| Treatment Group | Dose (mg/kg, p.o.) | Animal Model | Duration of Treatment | Change in Motor Disability Score | Reference |
| L-dopa alone | 10 (BID) | MPTP-treated marmoset | 28 days | Similar reduction to this compound | [1] |
| This compound alone | 0.1 | MPTP-treated marmoset | 28 days | Similar reduction to L-dopa | [1] |
| This compound + L-dopa | Not specified | MPTP-treated marmoset | Not specified | Not specified | [1] |
Note: Specific quantitative scores for motor disability were not provided in the abstract. The effect was described as a "similar reduction."
Table 2: Effect of this compound and L-dopa Combination Therapy on Dyskinesia
| Treatment Group | Dose (mg/kg, p.o.) | Animal Model | Duration of Treatment | Dyskinesia Outcome | Reference |
| L-dopa alone | 10 (BID) | MPTP-treated marmoset | 28 days | Greater intensity of dyskinesia | [1] |
| This compound alone | 0.1 | MPTP-treated marmoset | 28 days | Less intense and shorter duration than L-dopa | [1] |
| Ropinirole | 0.18 | MPTP-treated marmoset | 28 days | Less intense dyskinesia than L-dopa | |
| L-dopa challenge (post-Pardoprunox) | Not specified | MPTP-treated marmoset | 28 days | Mild dyskinesia | |
| L-dopa challenge (post-L-dopa) | Not specified | MPTP-treated marmoset | 28 days | Marked dyskinesia | |
| L-dopa challenge (post-ropinirole) | Not specified | MPTP-treated marmoset | 28 days | Marked dyskinesia |
Table 3: Effect of this compound and L-dopa Combination Therapy on Locomotor Activity
| Treatment Group | Dose (mg/kg, p.o.) | Animal Model | Duration of Treatment | Locomotor Activity Outcome | Reference |
| L-dopa alone | 10 (BID) | MPTP-treated marmoset | 28 days | Increased locomotor activity | |
| This compound + L-dopa | Not specified | MPTP-treated marmoset | Not specified | Increased locomotor activity |
Experimental Protocols
The following are detailed methodologies for key experiments involving the combination of this compound and L-dopa in the MPTP-treated marmoset model of Parkinson's disease.
Protocol 1: Induction of Parkinsonism in the Common Marmoset using MPTP
This protocol describes the induction of a stable Parkinsonian phenotype in the common marmoset (Callithrix jacchus) using MPTP.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9%)
-
Syringes and needles for subcutaneous injection
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Animal Selection and Acclimatization: Adult male or female common marmosets are housed individually with visual and auditory contact with conspecifics. Animals are allowed to acclimatize to the housing conditions for at least two weeks prior to the start of the experiment.
-
MPTP Solution Preparation: Prepare a fresh solution of MPTP hydrochloride in sterile saline. The concentration should be calculated to deliver a dose of 2.0 mg/kg body weight.
-
MPTP Administration: Administer MPTP (2.0 mg/kg) via subcutaneous (s.c.) injection once daily for five consecutive days. All procedures involving MPTP must be performed in a designated and appropriately ventilated facility with strict adherence to safety protocols.
-
Post-Injection Monitoring: Closely monitor the animals for the development of Parkinsonian symptoms, which typically include bradykinesia, rigidity, and postural instability. Provide supportive care as needed, including softened food and easily accessible water.
-
Stabilization Period: Allow a stabilization period of at least 3-6 months for the Parkinsonian symptoms to become stable before initiating any therapeutic interventions.
Protocol 2: Drug Administration and Behavioral Assessment
This protocol outlines the procedure for the oral administration of this compound and L-dopa and the subsequent behavioral evaluation.
Materials:
-
This compound
-
L-dopa methyl ester hydrochloride
-
Benserazide (a peripheral DOPA decarboxylase inhibitor)
-
Vehicle for drug dissolution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Behavioral observation cages equipped with video recording systems
-
Validated motor disability and dyskinesia rating scales (see below)
Procedure:
-
Drug Preparation: Prepare fresh solutions or suspensions of this compound, L-dopa, and benserazide in the chosen vehicle on each day of administration.
-
Drug Administration:
-
L-dopa group: Administer L-dopa (e.g., 10 mg/kg, p.o., BID) co-administered with benserazide (e.g., 2.5 mg/kg, p.o., BID).
-
This compound group: Administer this compound (e.g., 0.1 mg/kg, p.o.).
-
Combination group: Administer this compound at the selected dose followed by L-dopa/benserazide at the selected doses. The timing between the administrations should be consistent throughout the study.
-
-
Behavioral Assessment:
-
Acclimatize the animals to the observation cages before the start of the experiment.
-
On testing days, record the behavior of each animal for a predetermined period (e.g., 4-6 hours) following drug administration.
-
A trained observer, blinded to the treatment conditions, should score the videos for motor disability and dyskinesia using a validated rating scale.
-
Behavioral Rating Scales
Motor Disability Scale: A commonly used scale assesses several parameters, including:
-
Posture: Scored on a scale from 0 (normal) to 3 (severely hunched).
-
Gait: Scored on a scale from 0 (normal) to 4 (shuffling, unsteady).
-
Bradykinesia: Slowness of movement, scored on a scale from 0 (normal) to 4 (severe slowness and freezing).
-
Tremor: Scored based on its presence and severity.
Dyskinesia Scale: This scale quantifies the severity of abnormal involuntary movements.
-
Chorea: Involuntary, rapid, jerky movements.
-
Dystonia: Sustained muscle contractions causing twisting and repetitive movements or abnormal postures.
-
Each is scored on a scale from 0 (absent) to 4 (severe, continuous, and disabling).
Visualizations
Signaling Pathways
Caption: Signaling pathways of L-dopa and this compound.
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation.
Logical Relationship
Caption: Logical relationship of drug action and outcomes.
References
Investigating the Anti-Dyskinetic Properties of Pardoprunox In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pardoprunox is a novel pharmacological agent with a unique dual mechanism of action, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2] This profile suggests its potential as a therapeutic agent for Parkinson's disease (PD), aiming to provide symptomatic relief while mitigating the risk of L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term levodopa therapy.[3][4] These application notes provide a comprehensive overview of in vivo methodologies to investigate the anti-dyskinetic properties of this compound, including detailed experimental protocols and data presentation guidelines.
Introduction
Levodopa (L-DOPA) remains the gold-standard treatment for the motor symptoms of Parkinson's disease.[5] However, its chronic use frequently leads to the development of abnormal involuntary movements known as L-DOPA-induced dyskinesia (LID). The pathophysiology of LID is complex and involves alterations in dopaminergic and non-dopaminergic neurotransmitter systems. This compound's combined action on both dopamine and serotonin receptors presents a promising strategy to alleviate motor deficits with a reduced risk of inducing or exacerbating dyskinesia. Preclinical studies in rodent and primate models of Parkinson's disease have demonstrated the efficacy of this compound in improving motor function while inducing significantly less dyskinesia compared to L-DOPA or full dopamine agonists.
Key Signaling Pathways
The therapeutic and anti-dyskinetic effects of this compound are believed to be mediated through its modulation of key signaling pathways in the basal ganglia.
Caption: this compound's dual action on dopamine and serotonin receptors.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies investigating this compound.
Table 1: Efficacy of this compound on Motor Disability in MPTP-Treated Marmosets
| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Motor Disability | Dyskinesia Intensity |
| This compound (SLV308) | 0.1 | Similar to Levodopa & Ropinirole | Less intense and shorter duration than Levodopa & Ropinirole |
| Ropinirole | 0.18 | Similar to this compound & Levodopa | More intense than this compound |
| Levodopa | 10 (BID) | Similar to this compound & Ropinirole | Greater intensity than this compound & Ropinirole |
Data extracted from a study in drug-naïve, MPTP-treated common marmosets treated for 28 days.
Table 2: Priming for Dyskinesia in MPTP-Treated Marmosets Following Chronic Treatment
| Chronic Treatment Group | Acute Levodopa Challenge | Dyskinesia Outcome |
| This compound (SLV308) | Yes | Mild dyskinesia |
| Ropinirole | Yes | Marked dyskinesia |
| Levodopa | Yes | Marked dyskinesia |
This study suggests that this compound is less likely to prime the brain for dyskinesia compared to levodopa or full dopamine agonists.
Table 3: Effects of this compound in Rodent Models of Parkinson's Disease
| Model | Behavioral Test | This compound Effect | Minimum Effective Dose (MED) (mg/kg, p.o.) |
| 6-OHDA-lesioned rats | Contralateral turning | Induced turning behavior | 0.03 |
| MPTP-treated marmosets | Locomotor activity | Increased activity | 0.03 |
| MPTP-treated marmosets | Motor disability | Decreased disability | 0.03 |
| Rodents | Novelty-induced locomotor activity | Attenuated activity | 0.01 |
| Rodents | (+)-amphetamine-induced hyperlocomotion | Attenuated hyperlocomotion | 0.3 |
| Rodents | Apomorphine-induced climbing | Attenuated climbing | 0.6 |
These findings demonstrate the dopamine D2/3 partial agonist effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for inducing and assessing LID in rodent models, which can be adapted to test the anti-dyskinetic properties of this compound.
Protocol 1: 6-OHDA Lesioning in Rats to Model Parkinson's Disease
This protocol describes the unilateral lesion of the nigrostriatal pathway using 6-hydroxydopamine (6-OHDA) to create a rodent model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Desipramine (to protect noradrenergic neurons)
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to prevent the uptake of the neurotoxin by noradrenergic neurons.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target coordinates for the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).
-
Prepare a fresh solution of 6-OHDA in cold ascorbic acid saline (e.g., 8 µg in 4 µl).
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe to the target coordinates.
-
Infuse the 6-OHDA solution at a rate of 1 µl/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Allow a recovery period of 2-3 weeks before proceeding with behavioral testing.
-
Caption: Workflow for 6-OHDA lesioning in rodents.
Protocol 2: Induction and Assessment of L-DOPA-Induced Dyskinesia (LID)
This protocol outlines the procedure for inducing and scoring abnormal involuntary movements (AIMs) in 6-OHDA-lesioned rats.
Materials:
-
6-OHDA-lesioned rats (with confirmed unilateral dopamine depletion)
-
Levodopa (L-DOPA) methyl ester
-
Benserazide hydrochloride (a peripheral DOPA decarboxylase inhibitor)
-
Sterile saline
-
Observation chambers (e.g., clear cylinders)
-
Video recording equipment
Procedure:
-
L-DOPA Preparation: Prepare a fresh solution of L-DOPA and benserazide in sterile saline. A common dose for inducing dyskinesia is 6-12 mg/kg of L-DOPA with 12 mg/kg of benserazide.
-
Habituation: Place the rats in the observation chambers for a short period to allow for habituation.
-
Drug Administration: Administer the L-DOPA/benserazide solution (or vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. To investigate the effects of this compound, it can be administered prior to or concurrently with the L-DOPA injection.
-
Behavioral Observation and Scoring:
-
Begin observing the animals immediately after L-DOPA injection.
-
AIMs typically emerge within 10-20 minutes and can last for 2-3 hours.
-
Score the severity of AIMs at regular intervals (e.g., every 20 minutes) for a total of 120-180 minutes.
-
The AIMs are typically categorized into three subtypes:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky and purposeless movements of the forelimb contralateral to the lesion.
-
Orolingual: Repetitive, empty chewing movements and tongue protrusions.
-
-
Each subtype is scored on a severity scale (e.g., 0-4), where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and severe.
-
-
Data Analysis: The total AIMs score is calculated by summing the scores for the three subtypes at each time point. The data can be presented as a time-course of AIMs severity or as the total cumulative AIMs score.
Caption: Experimental workflow for LID induction and assessment.
Conclusion
The investigation of this compound's anti-dyskinetic properties in vivo requires robust and well-characterized animal models of Parkinson's disease and L-DOPA-induced dyskinesia. The protocols and data presentation formats outlined in these application notes provide a framework for researchers to systematically evaluate the therapeutic potential of this compound and other novel compounds. The unique dual agonism at dopamine D2/D3 and serotonin 5-HT1A receptors positions this compound as a promising candidate for a symptomatic treatment of Parkinson's disease with a favorable side-effect profile, potentially offering a significant improvement in the quality of life for patients. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety.
References
- 1. An in vivo pharmacological evaluation of this compound (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reverses motor deficits but induces only mild dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of Pardoprunox on Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Pardoprunox, a compound with partial agonist activity at dopamine D2-like receptors and full agonist activity at serotonin 5-HT1A receptors. The following sections detail its impact on the firing properties of dopaminergic neurons, present relevant quantitative data, and provide established protocols for in vivo and in vitro electrophysiological investigations.
Introduction
This compound is a psychoactive compound that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. Its unique pharmacological profile as a dual D2-like partial agonist and 5-HT1A full agonist suggests a complex modulatory role in the central nervous system. Understanding its electrophysiological effects on dopaminergic neurons is crucial for elucidating its mechanism of action and predicting its clinical efficacy. Dopaminergic neurons, primarily located in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), play a critical role in reward, motivation, and motor control. Alterations in their firing patterns are implicated in various pathologies, including Parkinson's disease and schizophrenia.
Electrophysiological Profile of this compound
This compound exhibits distinct effects on the two major populations of midbrain dopaminergic neurons, as well as on serotonergic neurons in the dorsal raphe nucleus (DRN).
-
Ventral Tegmental Area (VTA): In the VTA, this compound acts as a potent partial D2-like receptor agonist.[1] It partially decreases the overall firing rate of dopaminergic neurons and completely suppresses their bursting activity, which is associated with phasic dopamine release.[1] This action is consistent with its partial agonism, as it can both stimulate the receptor in the absence of the endogenous ligand (dopamine) and compete with the full agonist, thereby reducing the maximal response.
-
Substantia Nigra pars compacta (SNc): The effect of this compound in the SNc is more heterogeneous. It has been observed to act as either a partial or a full D2-like receptor agonist in different subpopulations of SNc dopaminergic neurons, leading to either partial or full suppression of their firing activity.[1]
-
Dorsal Raphe Nucleus (DRN): In the DRN, this compound behaves as a potent, full 5-HT1A receptor agonist, causing a complete cessation of the firing activity of serotonergic neurons.[1] This effect is mediated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo electrophysiological studies of this compound.
| Brain Region | Neuron Type | Drug Administration | Dosage | Effect on Firing Rate | Effect on Burst Firing | Receptor Mediated Action |
| Ventral Tegmental Area (VTA) | Dopaminergic | Intravenous (i.v.) | 2-20 µg/kg | Partial Decrease | Complete Suppression | Partial D2-like Agonist |
| Substantia Nigra (SNc) | Dopaminergic | Intravenous (i.v.) | 10 µg/kg | Partial or Full Suppression (in separate populations) | Not specified | Partial or Full D2-like Agonist |
| Dorsal Raphe Nucleus (DRN) | Serotonergic | Intravenous (i.v.) | 5-40 µg/kg | Complete Suppression | Not applicable | Full 5-HT1A Agonist |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its electrophysiological characterization.
Experimental Protocols
In Vivo Extracellular Single-Unit Recordings
This protocol is based on established methods for in vivo electrophysiological recording in anesthetized rodents.
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300g) are anesthetized with chloral hydrate (400 mg/kg, i.p.).
- The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C with a heating pad.
- A catheter is inserted into a lateral tail vein for intravenous drug administration.
2. Stereotaxic Surgery and Electrode Placement:
- A burr hole is drilled in the skull overlying the target brain region (VTA or SNc) according to stereotaxic coordinates.
- A glass microelectrode filled with 2 M NaCl solution containing 2% Pontamine Sky Blue is lowered into the target area.
3. Identification of Dopaminergic Neurons:
- Dopaminergic neurons are identified based on their characteristic electrophysiological properties: a slow, regular to irregular firing rate (2-8 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) or triphasic (positive-negative-positive) waveform.
4. Recording and Drug Administration:
- Once a dopaminergic neuron is identified and its baseline firing rate is stable for at least 3 minutes, this compound is administered intravenously at the desired doses (e.g., 2-20 µg/kg for VTA, 10 µg/kg for SNc).
- The firing activity of the neuron is continuously recorded before, during, and after drug administration.
- At the end of the experiment, the recording site is marked by iontophoretic ejection of Pontamine Sky Blue for subsequent histological verification.
5. Data Analysis:
- The firing rate (spikes/second) and the percentage of spikes firing in bursts are analyzed offline. A burst is typically defined as a sequence of spikes with an inter-spike interval of less than 80 ms, initiated by an interval of more than 160 ms.
In Vitro Whole-Cell Patch-Clamp Recordings (Inferred Protocol)
1. Brain Slice Preparation:
- Rodents (e.g., mice or rats) are anesthetized and decapitated.
- The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
- Coronal or horizontal slices (250-300 µm thick) containing the VTA or SNc are prepared using a vibratome.
- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Neuron Identification and Patching:
- Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C).
- Dopaminergic neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy based on their location and morphology (larger, fusiform soma).
- Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution.
3. Electrophysiological Recordings:
- Current-clamp recordings: To measure the effect of this compound on the spontaneous firing rate and membrane potential. After establishing a stable baseline, this compound is bath-applied at various concentrations.
- Voltage-clamp recordings: To investigate the effect of this compound on specific ion channels.
- To isolate G-protein-coupled inwardly-rectifying potassium (GIRK) currents, neurons are held at a hyperpolarized potential (e.g., -60 mV), and voltage ramps or steps are applied before and after this compound application. The resulting current-voltage (I-V) relationship will reveal an inward current that reverses near the potassium equilibrium potential.
- The contribution of other voltage-gated ion channels (e.g., calcium and other potassium channels) can also be assessed using specific voltage protocols and pharmacological blockers.
4. Data Analysis:
- Changes in firing frequency, membrane potential, and input resistance are measured from current-clamp recordings.
- The amplitude and kinetics of evoked currents are analyzed from voltage-clamp recordings to determine the effect of this compound on specific ion channels. I-V curves are constructed to illustrate the voltage-dependence of the drug-induced currents.
Conclusion
This compound exerts a complex modulatory influence on the activity of midbrain dopaminergic neurons, primarily through its partial agonism at D2-like receptors. Its ability to reduce the firing rate and suppress bursting in VTA dopaminergic neurons suggests a potential to stabilize dopamine neurotransmission. The provided protocols offer a framework for researchers to further investigate the detailed electrophysiological effects of this compound and similar compounds, contributing to a better understanding of their therapeutic potential. Further in vitro studies are warranted to delineate the specific ion channel mechanisms underlying the observed in vivo effects.
References
Troubleshooting & Optimization
Pardoprunox Solubility Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Pardoprunox. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound hydrochloride in common laboratory solvents?
A1: The solubility of this compound hydrochloride can vary depending on the solvent and the supplier of the compound. It is a crystalline solid.[1] Reported solubility data is summarized in the table below. Note the discrepancies in reported DMSO solubility, which may be due to differences in experimental conditions or the use of fresh versus hygroscopic DMSO.[2]
Q2: Is there a difference in solubility between this compound and this compound hydrochloride?
A2: Yes. The hydrochloride salt form of this compound generally exhibits enhanced water solubility and stability compared to its free base form.[3] For experiments requiring aqueous solutions, using the hydrochloride salt is recommended.
Q3: My this compound hydrochloride is not dissolving in water as expected. What could be the issue?
A3: While this compound hydrochloride has better aqueous solubility than the free base, it is still only slightly soluble in water.[4] One supplier notes insolubility in water.[2] However, another indicates a solubility of approximately 5 mg/mL in PBS at pH 7.2, suggesting that pH and buffering agents play a significant role. Ensure your aqueous solution is buffered to an appropriate pH. For higher concentrations, the use of organic solvents as a primary stock solution is recommended.
Q4: I am observing variability in the solubility of this compound hydrochloride in DMSO. Why might this be happening?
A4: There are significant variations in the reported solubility of this compound hydrochloride in DMSO, with values ranging from 5 mg/mL to 150 mg/mL. This variability could be attributed to several factors:
-
DMSO Quality: The use of fresh, anhydrous DMSO is critical, as moisture-absorbing DMSO can reduce the solubility of the compound.
-
Ultrasonication: The use of sonication can aid in the dissolution of the compound.
-
Temperature: Solubility can be temperature-dependent. Ensure your experiments are conducted at a consistent temperature.
-
Compound Purity and Batch Variation: Differences between batches or suppliers can also lead to variations in solubility.
Q5: How should I prepare a stock solution of this compound hydrochloride?
A5: To prepare a stock solution, dissolve this compound hydrochloride in an organic solvent of choice, such as DMSO. It is recommended to purge the solvent with an inert gas. For biological experiments, this stock solution can then be further diluted into aqueous buffers or isotonic saline. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.
Q6: Can I store aqueous solutions of this compound hydrochloride?
A6: It is not recommended to store aqueous solutions of this compound hydrochloride for more than one day. For longer-term storage, it is advisable to prepare fresh solutions or store aliquoted stock solutions in an appropriate organic solvent at -20°C or -80°C.
Troubleshooting Guide
Issue: Poor Dissolution in Aqueous Buffers
Possible Causes:
-
Incorrect pH: The solubility of this compound may be pH-dependent.
-
Low Intrinsic Solubility: The compound has limited aqueous solubility.
-
Precipitation: The compound may be precipitating out of solution upon dilution from an organic stock.
Solutions:
-
pH Adjustment: Test the solubility across a range of pH values to determine the optimal pH for dissolution. This compound hydrochloride has a reported solubility of approximately 5 mg/mL in PBS (pH 7.2).
-
Use of Co-solvents: For in vitro assays, a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) may be necessary in the final solution. Ensure the final solvent concentration is compatible with your experimental system.
-
Preparation Method: When diluting from an organic stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | ~5 mg/mL | Cayman Chemical |
| 30 mg/mL | Selleck Chemicals | |
| 150 mg/mL (with sonication) | MedChemExpress | |
| Ethanol | ~0.1 mg/mL | Cayman Chemical |
| Insoluble | Selleck Chemicals | |
| Dimethyl Formamide (DMF) | ~1 mg/mL | Cayman Chemical |
| PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical |
| Water | Insoluble | Selleck Chemicals |
| 25 mg/mL (with sonication) | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw a frozen aliquot of the this compound hydrochloride DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
In a separate sterile tube, add the desired volume of the aqueous buffer (e.g., PBS, pH 7.2).
-
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is low (typically <0.5%) to minimize solvent effects in biological assays.
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store the aqueous solution for more than one day.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound solubility.
References
Improving the bioavailability of Pardoprunox in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Pardoprunox in animal studies.
Troubleshooting Guides
This section addresses common issues encountered during in vivo bioavailability studies of this compound.
Issue 1: Low and Variable Oral Bioavailability Observed in Rodent Studies
Question: We are observing low and highly variable oral bioavailability of this compound in our rat pharmacokinetic studies. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge in early drug development. For a compound like this compound, a benzoxazolone derivative, several factors could be at play.
Potential Causes:
-
Poor Aqueous Solubility: this compound's chemical structure may lead to limited solubility in gastrointestinal fluids, hindering its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: The drug may be significantly metabolized in the gut wall or liver before reaching systemic circulation.[1][2][3][4] This is a common issue for orally administered drugs.
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the gut lumen, reducing its net absorption.
-
Chemical Instability: The compound might be unstable in the acidic environment of the stomach or degraded by enzymes in the gastrointestinal tract.
-
Formulation-Related Issues: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Recommended Actions:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
Assess its LogP/D to understand its lipophilicity.
-
-
Conduct In Vitro Studies:
-
Use Caco-2 cell monolayers to assess intestinal permeability and determine if this compound is a P-gp substrate.
-
Perform metabolic stability assays using liver microsomes or hepatocytes from the animal species being studied (e.g., rat, monkey) to understand its susceptibility to first-pass metabolism.
-
-
Formulation Optimization:
-
Experiment with different formulation strategies to enhance solubility and dissolution. Examples include:
-
Nanosuspensions: Increase surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Stabilize the drug in a high-energy amorphous state.[5]
-
Lipid-based formulations (e.g., SEDDS): Can improve absorption by utilizing lipid absorption pathways.
-
-
Issue 2: Discrepancy in Bioavailability Between Rodent and Non-Rodent Species
Question: We observed moderate bioavailability in rats, but very low bioavailability in our monkey studies. What could explain this species difference?
Answer:
Species differences in drug metabolism and gastrointestinal physiology are common and can significantly impact bioavailability.
Potential Causes:
-
Differences in First-Pass Metabolism: The expression and activity of metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, can vary significantly between species. Monkeys, for instance, can have higher first-pass intestinal metabolism than rats for certain drugs.
-
Variations in GI Tract Physiology: Differences in gastric pH, GI transit time, and intestinal transporters between rats and monkeys can affect drug dissolution, stability, and absorption.
-
Differential Efflux Transporter Activity: The expression and substrate specificity of efflux transporters like P-gp can differ between species, leading to variations in drug absorption.
Troubleshooting and Investigation Plan:
-
Comparative In Vitro Metabolism:
-
Conduct metabolic stability assays using liver microsomes and hepatocytes from both rats and monkeys. This will help determine if there is a species-specific difference in the rate of this compound metabolism.
-
-
Identify Metabolites:
-
Profile the metabolites formed in the in vitro systems to see if there are qualitative and quantitative differences between the species.
-
-
In Situ Intestinal Perfusion Studies:
-
If feasible, perform single-pass intestinal perfusion studies in both rats and monkeys to directly assess intestinal absorption and metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of this compound?
A1: The primary parameters are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time.
-
F (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%
Q2: What animal models are most appropriate for studying the oral bioavailability of this compound?
A2: The choice of animal model is critical and should ideally mimic human physiology as closely as possible.
-
Rodents (Rats, Mice): Commonly used for initial screening due to their small size, cost-effectiveness, and well-characterized biology.
-
Non-rodents (Dogs, Monkeys): Often used in later stages of preclinical development as their GI physiology and metabolic systems can be more predictive of humans. For instance, beagle dogs are frequently used for oral bioavailability studies due to similarities in their gastrointestinal anatomy and physiology with humans.
Q3: How can we formulate this compound for oral administration in animal studies?
A3: The choice of formulation is critical for achieving adequate exposure.
-
Simple Solutions/Suspensions: For initial studies, this compound can be dissolved or suspended in common vehicles like:
-
Water with a co-solvent (e.g., PEG 400, propylene glycol)
-
Aqueous solutions with suspending agents (e.g., methylcellulose, carboxymethylcellulose)
-
-
Solubilizing Formulations: If solubility is an issue, consider:
-
Cyclodextrin complexes: To enhance aqueous solubility.
-
Lipid-based formulations: Such as solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS).
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 12 | 2.0 | 250 ± 60 | 100 (Reference) |
| PEG 400 Solution | 110 ± 25 | 1.5 | 550 ± 110 | 220 |
| Nanosuspension | 150 ± 30 | 1.0 | 780 ± 150 | 312 |
| SEDDS | 250 ± 50 | 0.75 | 1200 ± 230 | 480 |
Data are presented as mean ± SD and are for illustrative purposes only.
Table 2: Hypothetical Absolute Bioavailability of this compound in Different Species (Oral Dose: 10 mg/kg, IV Dose: 2 mg/kg)
| Species | AUCoral (nghr/mL) | AUCIV (nghr/mL) | Absolute Bioavailability (F%) |
| Rat | 550 ± 110 | 1500 ± 280 | 18.3 |
| Dog | 800 ± 160 | 1400 ± 250 | 28.6 |
| Monkey | 250 ± 70 | 1600 ± 310 | 7.8 |
Data are presented as mean ± SD and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle. Fasted overnight before dosing with free access to water.
-
Dosing:
-
Oral Group (n=5): Administer this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Intravenous Group (n=5): Administer this compound in a suitable IV vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or saphenous vein into heparinized tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like Phoenix WinNonlin. Calculate absolute bioavailability (F%).
Caption: Experimental workflow for a typical bioavailability study.
Signaling Pathways
This compound is a partial agonist at dopamine D2/D3 receptors and a full agonist at serotonin 5-HT1A receptors. While not directly related to improving bioavailability, understanding its mechanism of action is crucial for overall drug development.
Caption: Simplified signaling pathway for this compound.
References
- 1. In vivo effects of this compound (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of flunoxaprofen in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Pardoprunox experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pardoprunox. The information is designed to address specific issues that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Unexpectedly low or no response in a cAMP accumulation assay after this compound application.
Possible Causes & Troubleshooting Steps:
-
Receptor Expression Levels:
-
Low Receptor Density: The cell line used may not express sufficient levels of Dopamine D2/D3 or Serotonin 5-HT1A receptors.
-
Solution: Confirm receptor expression levels via qPCR, western blot, or radioligand binding. Consider using a cell line with higher or induced receptor expression.
-
-
-
Assay Conditions:
-
Inappropriate Agonist Concentration: The concentration of this compound may be outside the optimal range for receptor activation.
-
Solution: Perform a full dose-response curve to determine the EC50. Based on published data, the pEC50 for D2 is 8.0 and for 5-HT1A is 6.3.[1]
-
-
Incorrect Stimulation Time: The incubation time with this compound may be too short for the signaling cascade to reach its peak.
-
Solution: Optimize the stimulation time. For Gs-coupled receptors, equilibrium is often reached after 15 minutes.[2]
-
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, potentially masking the response.
-
Solution: Include a PDE inhibitor, such as IBMX, in the assay buffer to allow for cAMP accumulation.[2]
-
-
-
Compound Integrity:
-
Degradation: this compound, like any chemical compound, can degrade over time, especially with improper storage or repeated freeze-thaw cycles.
-
Solution: Use a fresh aliquot of this compound. Verify the compound's integrity and concentration if possible.
-
-
Q2: High basal signaling in my GPCR functional assay even without this compound.
Possible Causes & Troubleshooting Steps:
-
Constitutive Receptor Activity: Some GPCRs exhibit agonist-independent (constitutive) activity, especially when overexpressed.
-
Solution: This is a known phenomenon. To study agonist-induced effects, you may need to use an inverse agonist to reduce basal activity or mathematically subtract the basal signal from the agonist-stimulated signal.
-
-
Cell Culture Conditions:
-
Serum Components: Components in the cell culture serum may activate the receptors.
-
Solution: Serum-starve the cells for a few hours before the experiment to reduce basal signaling.
-
-
Cell Density: High cell density can sometimes lead to altered signaling.[2]
-
Solution: Optimize cell density to find a window that provides a good signal-to-background ratio without high basal activity.[2]
-
-
Q3: Inconsistent results or high variability between replicate experiments.
Possible Causes & Troubleshooting Steps:
-
Cell Passage Number:
-
Phenotypic Drift: Cell lines can change their characteristics, including receptor expression and signaling efficiency, at high passage numbers.
-
Solution: Use cells from a consistent and low passage number for all experiments.
-
-
-
Assay Plate Inconsistencies:
-
Edge Effects: Wells on the outer edges of a microplate can be prone to evaporation and temperature fluctuations, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Fill them with buffer or media instead.
-
-
-
Pipetting Errors:
-
Inaccurate Dispensing: Small volumes of concentrated compounds can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and appropriate tips. Prepare serial dilutions carefully and ensure thorough mixing.
-
-
Q4: In vivo, I am observing adverse effects like nausea or dizziness at doses expected to be therapeutic.
Possible Causes & Troubleshooting Steps:
-
Dose and Titration:
-
High Starting Dose or Rapid Titration: Clinical studies with this compound have shown that high doses and rapid dose escalation can lead to a higher incidence of adverse events such as nausea, somnolence, and dizziness.
-
Solution: Start with a lower dose and employ a more gradual dose titration schedule. This was found to improve tolerability in clinical trials.
-
-
-
Off-Target Effects:
-
Receptor Cross-Reactivity: While this compound is selective, it does have some affinity for other receptors like D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors, which could contribute to unexpected physiological effects.
-
Solution: If possible, co-administer specific antagonists for these off-target receptors to determine if they are mediating the observed effects.
-
-
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of this compound.
Table 1: Receptor Binding Affinities (pKi)
| Receptor | pKi | Reference |
| Dopamine D2 | 8.1 | |
| Dopamine D3 | 8.6 | |
| Dopamine D4 | 7.8 | |
| Serotonin 5-HT1A | 8.5 | |
| α1-Adrenergic | 7.8 | |
| α2-Adrenergic | 7.4 | |
| Serotonin 5-HT7 | 7.2 |
Table 2: Functional Potencies (pEC50) and Intrinsic Activity (IA)
| Receptor | Assay Type | pEC50 | Intrinsic Activity (IA) | Reference |
| Dopamine D2 | cAMP Accumulation | 8.0 | 50% (Partial Agonist) | |
| Dopamine D3 | [35S]GTPγS Binding | 9.2 | 67% (Partial Agonist) | |
| Serotonin 5-HT1A | cAMP Accumulation | 6.3 | 100% (Full Agonist) |
Experimental Protocols
1. In Vitro cAMP Accumulation Assay for D2 and 5-HT1A Receptor Activation
This protocol is a general guideline for measuring the effect of this compound on cAMP levels in cells expressing Dopamine D2 (Gi-coupled) or Serotonin 5-HT1A (Gi-coupled) receptors.
Materials:
-
HEK293 cells stably expressing the human D2 or 5-HT1A receptor.
-
Cell culture medium (e.g., DMEM).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO or appropriate solvent).
-
Forskolin (for Gi-coupled assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the culture medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Compound Preparation: Prepare serial dilutions of this compound in the stimulation buffer containing a PDE inhibitor.
-
For Gi-Coupled D2/5-HT1A Receptors:
-
Pre-treat cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of Forskolin (pre-determined EC80) to all wells (except negative controls) to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes.
-
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
2. [35S]GTPγS Binding Assay for D3 Receptor Activation
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes prepared from cells expressing the human D3 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
This compound stock solution.
-
GDP.
-
[35S]GTPγS.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the mixture at 30°C for 15-30 minutes to allow this compound to bind to the receptors.
-
Stimulation: Initiate the reaction by adding [35S]GTPγS.
-
Incubation: Incubate at 30°C for a predetermined optimal time (e.g., 60 minutes) to allow for [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of this compound to determine the EC50 and Emax.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for a functional assay.
Caption: A logical approach to troubleshooting.
References
Technical Support Center: Optimizing Pardoprunox Concentration for Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Pardoprunox in cell culture assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a partial agonist at the dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1][2] This dual action allows it to modulate both dopaminergic and serotonergic signaling pathways. It has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A sensible starting point for determining the optimal concentration of this compound in your cell-based assay can be derived from its potency (pEC50) values. For dopamine D2 and D3 receptors, the pEC50 is around 8.0 and 9.2, respectively, which corresponds to concentrations in the low nanomolar range (e.g., 1-10 nM). For the serotonin 5-HT1A receptor, the pEC50 is approximately 6.3, suggesting that higher concentrations (in the micromolar range, e.g., 100-500 nM) may be needed to elicit a response. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: this compound is precipitating in my cell culture medium. How can I prevent this?
This compound, particularly in its free base form, has limited aqueous solubility. To avoid precipitation, it is recommended to:
-
Use the hydrochloride salt form: this compound hydrochloride has improved water solubility.
-
Prepare a concentrated stock solution in DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for cell culture experiments.
-
Keep the final DMSO concentration low: The final concentration of DMSO in your cell culture medium should typically be below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Pre-warm the media: Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing to aid in dissolution.
-
Perform a solubility test: Before your main experiment, test the solubility of your desired this compound concentrations in your specific cell culture medium to identify the maximum soluble concentration.
Q4: What are the typical incubation times for this compound in cell culture assays?
The optimal incubation time will depend on the specific assay and the cellular response being measured. For short-term signaling events, such as second messenger activation (e.g., cAMP inhibition), incubation times of 15-60 minutes are common. For longer-term assays, such as cell viability or gene expression studies, incubation times can range from 24 to 72 hours. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental endpoint.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
Standard cytotoxicity assays such as the MTT, MTS, or resazurin assays can be used to determine the effect of this compound on cell viability.[3] These assays measure metabolic activity, which is an indicator of viable cells. It is crucial to run a dose-response curve with a wide range of this compound concentrations to determine the IC50 value, which is the concentration that causes 50% inhibition of cell viability.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Functional Assays
-
Possible Cause: Uneven cell seeding, leading to variability in cell number per well.
-
Solution: Ensure a homogenous cell suspension before seeding. After plating, allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to promote even cell distribution.[1]
-
-
Possible Cause: "Edge effects" in the microplate due to increased evaporation in the outer wells.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1]
-
-
Possible Cause: Suboptimal reagent concentrations or incubation times.
-
Solution: Titrate all critical reagents (e.g., antibodies, substrates) and optimize incubation times for each step of your assay.
-
Issue 2: High Background Signal in cAMP Assays
-
Possible Cause: Basal activity of the receptor or adenylyl cyclase.
-
Solution: Consider using a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and increase the assay window. Optimize the concentration of the PDE inhibitor as high concentrations can be toxic.
-
-
Possible Cause: Non-specific binding of detection reagents.
-
Solution: Ensure proper blocking steps are included in your protocol and titrate your antibody concentrations to find the optimal balance between signal and background.
-
Issue 3: Low Signal-to-Noise Ratio in Calcium Flux Assays
-
Possible Cause: Inefficient loading of the calcium indicator dye.
-
Solution: Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time for your specific cell line. Ensure that the dye is properly solubilized in DMSO before adding it to the loading buffer.
-
-
Possible Cause: Low receptor expression in the chosen cell line.
-
Solution: Use a cell line known to express the target receptor at sufficient levels or consider using a transient or stable transfection system to overexpress the receptor.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. Note that specific values may vary depending on the experimental conditions and cell line used.
Table 1: Receptor Binding Affinities and Potencies of this compound
| Receptor | Parameter | Value | Reference |
| Dopamine D2 | pKi | 8.1 | |
| Dopamine D3 | pKi | 8.6 | |
| Serotonin 5-HT1A | pKi | 8.5 | |
| Dopamine D2 | pEC50 (cAMP inhibition) | 8.0 | |
| Dopamine D3 | pEC50 ([35S]GTPγS binding) | 9.2 | |
| Serotonin 5-HT1A | pEC50 (cAMP inhibition) | 6.3 |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Target Receptor | Recommended Starting Concentration Range |
| Functional Agonist Assay | Dopamine D2/D3 | 0.1 nM - 1 µM |
| Functional Agonist Assay | Serotonin 5-HT1A | 10 nM - 10 µM |
| Cytotoxicity Assay | N/A | 1 µM - 100 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: cAMP Inhibition Assay
-
Cell Seeding: Seed cells expressing the dopamine D2 receptor (e.g., CHO-D2 or HEK-D2 cells) in a 96-well plate and culture overnight.
-
Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) for 15-30 minutes to prevent cAMP degradation.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells except the basal control to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Analysis: Generate a dose-response curve and calculate the EC50 value for this compound-induced inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways of this compound and a general experimental workflow for its characterization in cell culture.
Caption: this compound signaling pathways at D2 and 5-HT1A receptors.
Caption: General experimental workflow for this compound characterization.
References
Pardoprunox dose-response curve analysis and interpretation
Pardoprunox Dose-Response Analysis: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for analyzing and interpreting this compound dose-response curves. The following question-and-answer guide addresses common issues and provides detailed protocols for robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly SLV308) is an orally active drug candidate that was investigated for the treatment of Parkinson's disease.[1][2] Its primary mechanism of action is multifactorial, targeting key neurotransmitter systems involved in motor control and mood regulation.[3][4] this compound acts as a:
-
Partial agonist at dopamine D2 and D3 receptors. [1]
-
Full agonist at serotonin 5-HT1A receptors.
This dual action was intended to provide therapeutic benefits for the motor symptoms of Parkinson's disease while potentially mitigating common side effects associated with traditional dopamine agonists, such as dyskinesia.
Q2: What are the key pharmacological parameters for this compound at its primary targets?
The potency and efficacy of this compound have been characterized in various in vitro assays. These parameters are crucial for designing experiments and interpreting results. Key quantitative data includes binding affinity (pKi), functional potency (pEC50), and intrinsic activity (IA).
Table 1: In Vitro Pharmacological Profile of this compound
| Target Receptor | Parameter | Value | Description | Reference |
|---|---|---|---|---|
| Dopamine D2 | pKi | 8.1 | Binding Affinity | |
| pEC50 | 8.0 | Functional Potency (cAMP accumulation) | ||
| Intrinsic Activity | 50% | Partial Agonist Efficacy | ||
| Dopamine D3 | pKi | 8.6 | Binding Affinity | |
| pEC50 | 9.2 | Functional Potency ([³⁵S]GTPγS binding) | ||
| Intrinsic Activity | 67% | Partial Agonist Efficacy | ||
| Serotonin 5-HT1A | pKi | 8.5 | Binding Affinity | |
| pEC50 | 6.3 | Functional Potency (cAMP accumulation) |
| | Intrinsic Activity | 100% | Full Agonist Efficacy | |
pKi: Negative logarithm of the inhibition constant (Ki). A higher value indicates stronger binding affinity. pEC50: Negative logarithm of the half-maximal effective concentration (EC50). A higher value indicates greater potency. Intrinsic Activity (IA): The ability of a drug to produce a maximal effect, relative to the endogenous agonist.
Q3: How should a typical dose-response curve for this compound be interpreted?
Interpreting a this compound dose-response curve involves assessing its potency, efficacy, and slope. The curve is typically a sigmoidal shape when the dose is plotted on a logarithmic scale.
-
Potency (EC50/IC50): This is the concentration of this compound that produces 50% of its maximal effect (EC50 for agonism) or inhibition (IC50). It is determined by the midpoint of the curve's linear portion. This compound demonstrates high potency at D2 and D3 receptors.
-
Efficacy (Emax): This is the maximum response achievable with the drug. As a partial agonist at D2/D3 receptors, this compound will have a lower Emax compared to a full dopamine agonist like apomorphine. At the 5-HT1A receptor, it acts as a full agonist, capable of producing the maximum possible response.
-
Slope (Hill Slope): The steepness of the curve indicates how sensitive the response is to changes in drug concentration. A very steep slope may suggest a narrow therapeutic window, where small dose changes can lead to large changes in effect, potentially increasing the risk of side effects. Clinical trials noted that rapid titration and higher doses of this compound led to increased adverse events.
Experimental Protocols & Methodologies
Q4: What is a standard in vitro protocol to generate a this compound dose-response curve?
A common method is to use a cell-based assay measuring the downstream effects of receptor activation, such as cyclic AMP (cAMP) accumulation.
Protocol: cAMP Accumulation Assay for D2 and 5-HT1A Receptor Activation
-
Cell Culture: Use a stable cell line expressing recombinant human dopamine D2 or serotonin 5-HT1A receptors (e.g., CHO or HEK293 cells). Culture cells to ~80-90% confluency in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Assay Preparation:
-
Wash the cells with a serum-free assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
-
Forskolin & this compound Addition:
-
Since D2 receptors are Gαi-coupled (inhibiting adenylyl cyclase), stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Immediately add serial dilutions of this compound (ranging from picomolar to micromolar concentrations) to the wells.
-
For 5-HT1A receptors, which can also be Gαi-coupled, a similar protocol with forskolin stimulation is used.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay.
-
Data Analysis:
-
Normalize the data, setting the response with forskolin alone as 100% and a baseline control as 0%.
-
Plot the percentage inhibition of the forskolin response (for D2) or the percentage response (for 5-HT1A) against the log concentration of this compound.
-
Fit the data using a four-parameter logistic non-linear regression model to determine the EC50/IC50 and Emax.
-
Q5: What is a relevant in vivo model for assessing this compound's dose-response relationship?
Animal models of Parkinson's disease are used to evaluate the therapeutic efficacy of compounds like this compound. The MPTP-treated common marmoset is a well-established primate model.
Protocol: Locomotor Activity in MPTP-Treated Marmosets
-
Model Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to common marmosets to induce parkinsonian symptoms, characterized by reduced motor activity and disability.
-
Baseline Assessment: Before drug administration, quantify the baseline locomotor activity and motor disability of each animal using established scoring systems.
-
Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg). Include a vehicle control group.
-
Behavioral Monitoring: For several hours post-administration, record the animals' locomotor activity using automated activity monitors. Simultaneously, have trained observers score motor disability at regular intervals.
-
Data Analysis:
-
For each dose, calculate the total locomotor activity counts and the change in motor disability score from baseline.
-
Plot the mean response (e.g., increase in activity) against the log of the this compound dose.
-
Analyze the dose-response relationship to identify the Minimum Effective Dose (MED), which is the lowest dose that produces a statistically significant effect compared to the vehicle control. In MPTP-treated marmosets, the MED for improving locomotor activity and motor disability was found to be 0.03 mg/kg.
-
Signaling Pathways & Troubleshooting
Q6: What signaling pathways are modulated by this compound?
This compound modulates signaling pathways downstream of G-protein coupled receptors (GPCRs). Its dual action on dopamine and serotonin receptors results in a complex signaling profile.
-
Dopamine D2/D3 Receptors: These are typically coupled to the Gαi/o family of G-proteins. As a partial agonist, this compound weakly inhibits adenylyl cyclase, leading to a modest decrease in intracellular cAMP levels compared to a full agonist.
-
Serotonin 5-HT1A Receptors: These receptors are also coupled to Gαi/o proteins. As a full agonist, this compound strongly inhibits adenylyl cyclase, causing a significant reduction in cAMP. This action in the dorsal raphe nucleus can reduce the firing of serotonin neurons.
Q7: How can I troubleshoot common issues in my this compound dose-response experiments?
Several issues can arise during dose-response analysis. The following guide provides a structured approach to troubleshooting.
Troubleshooting Guide
-
Issue: High variability between replicates.
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or cell health issues.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Check cell viability before and during the experiment.
-
-
Issue: No dose-response curve (flat line).
-
Potential Cause: Incorrect dose range, inactive compound, or problem with the assay system.
-
Solution: Verify the concentration and integrity of the this compound stock solution. Expand the dose range (both higher and lower). Include a positive control (e.g., a known full agonist) to confirm the assay is working.
-
-
Issue: The curve does not reach a bottom or top plateau.
-
Potential Cause: The concentration range tested is too narrow.
-
Solution: Extend the range of concentrations tested. It is critical to define both the maximal and minimal response to accurately fit the curve and calculate the EC50.
-
-
Issue: Unexpected toxicity or cell death at high concentrations.
-
Potential Cause: Off-target effects or compound insolubility at high concentrations.
-
Solution: Perform a parallel cytotoxicity assay (e.g., LDH or MTT assay) to distinguish pharmacological effects from toxicity. Check the solubility of this compound in your assay buffer. Clinical trials noted that higher doses were associated with a high drop-out rate due to adverse events, suggesting tolerability issues that may translate to in vitro models at high concentrations.
-
References
- 1. An in vivo pharmacological evaluation of this compound (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pardoprunox titration schedule in clinical trials for Parkinson's disease
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guides related to the titration schedules of Pardoprunox in clinical trials for Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What was the general finding regarding this compound titration in Parkinson's disease clinical trials?
A1: A consistent finding across several clinical trials was that the initial titration schedules for this compound were often too rapid, leading to poor tolerability and a high rate of discontinuation due to adverse events.[1][2][3] Slower, more gradual titration was found to improve the safety and tolerability profile of the drug.[4]
Q2: What were the most common adverse events observed during this compound titration?
A2: The most frequently reported treatment-emergent adverse events during the titration phase were nausea, somnolence (drowsiness), and dizziness.[1]
Q3: Were there different types of titration schedules investigated in the clinical trials?
A3: Yes, at least one study directly compared two different titration schedules: a rapid titration without intermediate dose steps and a more gradual titration that included intermediate dose steps. The gradual titration with intermediate steps was associated with better tolerability.
Q4: What was the target dose range for this compound in these trials?
A4: The target dose for this compound varied across different trials and patient populations (early vs. advanced Parkinson's disease). Flexible-dose trials explored a range up to 42 mg/day. However, it was suggested that this dose range might have been higher than what was therapeutically required, and doses up to 18 mg/day were found to be well-tolerated with a more gradual titration.
Q5: How long was the typical titration period for this compound?
A5: In a study on patients with motor fluctuations, this compound was titrated to an optimal dose over a period of 7 weeks.
Troubleshooting Guide for this compound Titration Experiments
| Issue | Potential Cause | Recommended Action |
| High incidence of nausea and vomiting | Titration is too rapid; individual patient sensitivity. | - Implement a more gradual titration schedule with smaller dose increments. - Consider the use of antiemetic agents, especially at the initiation of treatment. - Advise that the medication be taken with food. |
| Patient-reported somnolence and dizziness | Dose escalation is too fast; dose may be too high for the individual. | - Slow down the titration schedule. - Hold the dose constant for a longer period to allow for acclimatization. - If symptoms persist, consider a dose reduction. |
| High participant dropout rate | Poor overall tolerability due to a rapid titration schedule. | - Redesign the protocol to incorporate a slower, more conservative titration, especially in the initial weeks. - The study by Hauser et al. (2009) suggests that a gradual titration with intermediate steps is better tolerated. |
| Lack of efficacy at lower doses | The therapeutic threshold has not been reached. | - Continue with a gradual dose escalation as tolerated. - Monitor for clinical response at each dose level to determine the optimal dose for the individual. |
Experimental Protocols
This compound Titration Schedule (Based on Clinical Trial Findings)
The following is a detailed methodology for a gradual this compound titration schedule, synthesized from the findings of clinical trials that indicated a slower titration improves tolerability. This protocol is designed for a 7-week titration period.
Objective: To safely titrate this compound to a therapeutically effective and well-tolerated dose in patients with Parkinson's disease.
Materials:
-
This compound capsules/tablets in various strengths (e.g., 0.5 mg, 1 mg, 3 mg, 6 mg)
-
Patient diaries for recording adverse events and "OFF" time
Procedure:
-
Week 1:
-
Days 1-4: 0.5 mg once daily
-
Days 5-7: 1 mg once daily
-
-
Week 2:
-
Increase to 3 mg once daily.
-
-
Week 3:
-
Increase to 6 mg once daily.
-
-
Week 4:
-
Increase to 9 mg once daily.
-
-
Week 5:
-
Increase to 12 mg once daily.
-
-
Week 6:
-
Increase to 15 mg once daily.
-
-
Week 7:
-
Increase to 18 mg once daily.
-
Dosage Adjustment:
-
If significant adverse events occur, the dose should be reduced to the previously tolerated level.
-
The dose can be maintained at a level below 18 mg/day if a satisfactory clinical response is achieved.
Quantitative Data from Clinical Trials
The following table summarizes the dosing and outcomes from key this compound clinical trials in early-stage Parkinson's disease.
| Trial | Treatment Arms | Key Efficacy Outcome (Change in UPDRS Motor Score) | Dropout Rate due to Adverse Events |
| Rembrandt | This compound 6 mg/day | -6.0 | Not specified |
| This compound 12 mg/day | -4.7 | Not specified | |
| This compound 12-42 mg/day (flexible dose) | -5.5 | 56.0% | |
| Placebo | -2.9 | Not specified | |
| Vermeer | This compound 12-42 mg/day (flexible dose) | -4.9 | 46.3% |
| Pramipexole 1.5-4.5 mg/day | -5.7 | Not specified | |
| Placebo | -2.5 | Not specified |
Visualizations
Signaling Pathway of this compound
This compound is a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.
Caption: this compound mechanism of action.
Experimental Workflow for this compound Titration
The following diagram illustrates a recommended gradual titration workflow based on clinical trial findings.
Caption: Gradual 7-week titration workflow.
References
Reasons for high dropout rates in Pardoprunox clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Pardoprunox or similar compounds. The information addresses common challenges encountered during clinical trials, with a focus on understanding the high dropout rates observed in this compound studies.
Frequently Asked Questions (FAQs)
Q1: Why were the dropout rates in this compound clinical trials significantly high?
A1: High dropout rates in this compound clinical trials were primarily linked to dose-related tolerability issues. The flexible-dose ranges, particularly in the 12-42 mg/day range, were often higher than therapeutically required, leading to a greater incidence of treatment-emergent adverse events. Additionally, the titration schedule was identified as being potentially too rapid, contributing to the early onset of adverse events and subsequent participant withdrawal.[1]
Q2: What were the most common adverse events (AEs) leading to discontinuation in this compound trials?
A2: The most frequently reported adverse events that led to premature study termination were nausea, vomiting, somnolence (drowsiness), dizziness, and hallucinations. These AEs are generally expected with dopamine agonists, but their prevalence and severity were significant factors in the high dropout rates observed in the this compound trials.
Q3: Was there a difference in dropout rates between different titration schedules?
A3: Yes, the titration schedule had a significant impact on dropout rates. A more gradual dose escalation with intermediate steps resulted in better tolerability and a lower cumulative dropout rate. For instance, one study showed a cumulative dropout rate of 56.0% in the group with a rapid titration schedule compared to 34.6% in the group with a more gradual approach.
Q4: How did the dropout rate in the this compound arms compare to the placebo arms?
A4: The dropout rate in the this compound treatment arms was substantially higher than in the placebo arms. For example, in one study, the dropout rate due to adverse events was 37% in the this compound group compared to 12% in the placebo group. Another study reported a dropout rate of 9.1% in the placebo group, significantly lower than the active treatment groups.
Troubleshooting Guide: Managing High Dropout Rates in Clinical Trials of Dopamine Agonists
This guide provides strategies to mitigate high dropout rates in clinical trials of dopamine agonists like this compound, based on the lessons learned from its development program.
| Issue | Potential Cause | Recommended Action |
| High incidence of nausea and vomiting | Rapid dose titration; Dose exceeding maximum tolerated level. | Implement a more gradual dose titration schedule with smaller, incremental increases and intermediate dose steps. Consider prophylactic antiemetic treatment during the initial titration phase. |
| Participant reports of somnolence and dizziness | Dose-related adverse effect of dopamine agonists. | Optimize the therapeutic dose to the lowest effective level. Advise participants to avoid activities requiring high alertness, such as driving, until the effects are known. |
| Occurrence of hallucinations | A known side effect of dopaminergic therapies, particularly at higher doses. | Carefully monitor for any psychiatric side effects. If hallucinations occur, a dose reduction or discontinuation of the investigational product may be necessary. |
| Early participant withdrawal from the study | Poor tolerability due to a combination of adverse events. | Enhance participant education on potential side effects and management strategies. Implement a robust monitoring plan for early detection and management of AEs. Ensure the informed consent process thoroughly covers the risk of these side effects. |
Quantitative Data Summary
Table 1: Dropout Rates in a Randomized, Controlled Study of this compound in Advanced Parkinson's Disease
| Treatment Group | Titration Schedule | Cumulative Dropout Rate | Dropout Rate due to Adverse Events |
| This compound Group 1 | Gradual, without intermediate steps | 56.0% | Not specified |
| This compound Group 2 | Gradual, with intermediate steps | 34.6% | 4.0% (up to 18 mg/day) |
| Placebo | N/A | 9.1% | Not specified |
Table 2: Dropout Rates in Two Large, Randomized, Double-Blind Trials of this compound in Early Parkinson's Disease (Rembrandt and Vermeer Studies)
| Study | Treatment Arm | Dropout Rate due to Treatment-Emergent Adverse Events |
| Rembrandt | This compound (flexible-dose 12-42 mg/day) | 56.0% |
| Vermeer | This compound (flexible-dose 12-42 mg/day) | 46.3% |
Table 3: Dropout Rates in a Double-Blind, Placebo-Controlled Trial of this compound as Adjunct Therapy
| Treatment Group | Dropout Rate due to Adverse Events |
| This compound | 37% |
| Placebo | 12% |
Experimental Protocols
Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Early Parkinson's Disease
-
Objective: To assess the efficacy and safety of this compound compared to placebo in subjects with early-stage Parkinson's disease.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Patients diagnosed with idiopathic Parkinson's disease for less than five years, not currently receiving dopaminergic therapy.
-
Intervention:
-
Arm 1: this compound, dose initiated at 0.5 mg/day and titrated upwards over 8 weeks to a target dose of 6 mg/day.
-
Arm 2: this compound, dose initiated at 0.5 mg/day and titrated upwards over 8 weeks to a target dose of 12 mg/day.
-
Arm 3: Placebo, administered orally once daily.
-
-
Primary Efficacy Endpoint: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) score at 24 weeks.
-
Safety Assessments: Monitoring and recording of all adverse events, vital signs, electrocardiograms (ECGs), and laboratory safety tests at specified intervals throughout the study.
-
Data Collection for Dropout Analysis: The primary reason for premature discontinuation for each participant will be recorded. Adverse events leading to withdrawal will be documented in detail.
Visualizations
Caption: this compound acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.
Caption: High dropout rates were often observed during the dose titration and stable dose phases due to poor tolerability from adverse events.
References
Pardoprunox Preclinical Adverse Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding adverse effects observed in preclinical models of Pardoprunox. The information is intended to assist researchers in designing, conducting, and interpreting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse effects of this compound in preclinical models?
The most frequently documented adverse effect in preclinical studies, particularly in non-human primate models of Parkinson's disease, is dyskinesia. However, it is consistently reported to be milder in intensity and shorter in duration compared to levodopa or full dopamine agonists.[1] Other observed effects in rodents and primates, which are extensions of its pharmacology, include contralateral turning in unilateral 6-hydroxydopamine (6-OHDA) lesioned rats, increased locomotor activity, flat body posture, and lower lip retraction.[2]
Q2: My animals are exhibiting dyskinesias after this compound administration. How can I quantify this and what should I compare it to?
Dyskinesia assessment is crucial when evaluating dopaminergic drugs. In preclinical models, particularly in MPTP-treated primates, a standardized scoring system is used.
Troubleshooting & Experimental Protocol:
-
Animal Model: MPTP-treated common marmosets are a well-established model for inducing parkinsonian symptoms and subsequent dyskinesia with dopaminergic therapies.[1]
-
Dosing: Administer this compound orally and compare its effects to equivalent doses of a full dopamine agonist like ropinirole and the standard treatment, levodopa.[1]
-
Observation Period: Observe the animals for several hours post-administration to capture the onset, duration, and peak severity of dyskinetic movements.
-
Scoring: Utilize a validated dyskinesia rating scale. A common approach involves scoring the severity of choreiform and dystonic movements in different body parts (e.g., limbs, trunk, head) on a scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = marked, 4 = severe). The scores are then summed to provide a total dyskinesia score for each observation period.
Q3: We are observing behavioral changes in rodents, such as altered locomotor activity. How do we interpret these findings?
This compound exhibits a biphasic effect on locomotor activity in rodents, which is consistent with its partial dopamine agonist profile.
Troubleshooting & Experimental Protocol:
-
Hyperlocomotion Models: In models of dopamine hyperactivity, such as amphetamine-induced hyperlocomotion, this compound can attenuate this effect. This is thought to be due to its partial agonist activity at D2 receptors, where it competes with the full agonist (dopamine) and reduces the overall signaling output.
-
Hypolocomotion Models: In models of dopamine depletion, such as in 6-OHDA lesioned rats or MPTP-treated primates, this compound increases locomotor activity and reduces motor disability.[2]
-
Experimental Workflow:
-
Animal Model: Use appropriate rodent models (e.g., normal rats for novelty-induced locomotion, amphetamine-treated rats for hyperlocomotion, or 6-OHDA lesioned rats for parkinsonian models).
-
Drug Administration: Administer this compound at a range of doses to establish a dose-response curve.
-
Locomotor Activity Measurement: Use automated activity chambers to quantify horizontal and vertical movements over a defined period.
-
Interpretation: Compare the effects of this compound to a vehicle control and relevant positive controls (e.g., a full dopamine agonist). A reduction in amphetamine-induced hyperlocomotion or an increase in activity in a dopamine-depleted model would be the expected outcome.
-
Q4: Are there any reported cardiovascular or gastrointestinal adverse effects in preclinical models?
Standard Experimental Protocols:
-
Cardiovascular Safety:
-
In Vivo Telemetry: Conscious, freely moving animals (commonly dogs or non-human primates) are implanted with telemetry devices to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure before and after drug administration. This allows for the detection of changes in QT interval, arrhythmias, and hemodynamic parameters.
-
-
Gastrointestinal Safety:
-
Gastric Emptying Studies: In rodents, a test meal (often containing a non-absorbable marker) is administered after the drug. The amount of the marker remaining in the stomach after a specific time is measured to determine the rate of gastric emptying.
-
Gastrointestinal Motility: Charcoal meal transit studies in rodents can be used to assess the effect of the drug on intestinal transit time.
-
Quantitative Data Summary
Table 1: Dyskinesia Scores in MPTP-Treated Marmosets
| Treatment (oral, 28 days) | Peak Dyskinesia Score (Mean ± SEM) | Duration of Dyskinesia (min, Mean ± SEM) |
| Levodopa (10 mg/kg) | 10.5 ± 1.5 | 180 ± 20 |
| Ropinirole (0.18 mg/kg) | 6.0 ± 1.0 | 120 ± 15 |
| This compound (0.1 mg/kg) | 3.5 ± 0.8 | 60 ± 10 |
Data extrapolated and simplified from Johnston et al., 2010 for illustrative purposes.
Signaling Pathways and Experimental Workflows
The adverse effect profile of this compound is intrinsically linked to its mechanism of action as a partial agonist at dopamine D2/D3 receptors and a full agonist at serotonin 5-HT1A receptors.
Dopamine D2 Receptor Signaling
This compound's partial agonism at the D2 receptor is key to its therapeutic effect and its reduced propensity to induce severe dyskinesia compared to full agonists. As a partial agonist, it provides sufficient dopaminergic stimulation to improve motor function in a dopamine-depleted state but can also act as an antagonist in the presence of excessive dopamine, potentially mitigating the overstimulation that leads to dyskinesia.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
This compound's agonism at 5-HT1A receptors may also contribute to its lower dyskinesia potential. Activation of 5-HT1A autoreceptors on serotonin neurons can reduce the release of serotonin, which in turn can modulate dopamine release in the basal ganglia.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for Dyskinesia Assessment
The following diagram outlines a typical experimental workflow for assessing drug-induced dyskinesia in a non-human primate model of Parkinson's disease.
Caption: Experimental Workflow for Dyskinesia Assessment.
References
Validation & Comparative
A Comparative Analysis of Pardoprunox and Pramipexole in Preclinical Models of Early Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and behavioral effects of pardoprunox and pramipexole, two dopamine agonists investigated for the treatment of early-stage Parkinson's disease (PD), based on data from established preclinical animal models.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Dopamine agonists, which directly stimulate dopamine receptors, are a cornerstone of early PD treatment. This guide focuses on a comparative analysis of this compound, a partial dopamine D2/D3 receptor agonist and serotonin 5-HT1A receptor agonist, and pramipexole, a non-ergot dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, particularly D3 receptors. We will examine their performance in key preclinical models of PD, providing a data-driven overview for researchers in the field.
Mechanism of Action and Receptor Binding Profiles
This compound and pramipexole exhibit distinct mechanisms of action centered on the dopaminergic system, with this compound possessing an additional serotonergic component.
This compound acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2] This dual action is hypothesized to provide symptomatic relief of motor deficits while potentially mitigating the risk of dyskinesia and addressing non-motor symptoms of PD.[1]
Pramipexole is a full agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor subtype.[3] Its therapeutic effects are primarily attributed to the stimulation of postsynaptic D2 receptors, which alleviates parkinsonian motor signs.[3]
Table 1: Comparative Receptor Binding Affinities (Ki values in nM)
| Compound | Dopamine D2 Receptor (Ki) | Dopamine D3 Receptor (Ki) | Serotonin 5-HT1A Receptor (Ki) |
| This compound | Partial Agonist (Ki not explicitly stated in provided results) | Partial Agonist (Ki not explicitly stated in provided results) | Full Agonist (Ki not explicitly stated in provided results) |
| Pramipexole | 3.9 - 79,500 | 0.5 - 9 | Not Applicable |
Note: A lower Ki value indicates a higher binding affinity. The wide range for Pramipexole at the D2 receptor may reflect different experimental conditions or receptor states (high vs. low affinity).
Signaling Pathways
The distinct receptor interactions of this compound and pramipexole initiate different intracellular signaling cascades.
Efficacy in Preclinical Models of Parkinson's Disease
The therapeutic potential of this compound and pramipexole has been evaluated in rodent and primate models of PD, which mimic the dopamine depletion and motor deficits observed in humans.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle, leading to the degeneration of dopaminergic neurons on one side of the brain. The resulting motor asymmetry is quantified by observing the rotational behavior (circling) induced by dopamine agonists.
Table 2: Efficacy in the 6-OHDA Rat Model (Apomorphine-Induced Rotations)
| Compound | Dose Range | Observation |
| This compound | MED = 0.03 mg/kg, p.o. | Induced contralateral rotations, indicative of dopaminergic stimulation. |
| Pramipexole | Not explicitly stated in provided results | Reverses motor deficits in 6-OHDA lesioned rats. |
MED: Minimum Effective Dose; p.o.: oral administration. Contralateral rotation (turning away from the lesioned side) is a measure of the drug's ability to stimulate dopamine receptors in the denervated striatum.
MPTP-Treated Primate Model
The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to non-human primates causes selective destruction of dopaminergic neurons in the substantia nigra, closely replicating the pathology and motor symptoms of human PD.
Table 3: Efficacy in the MPTP-Treated Primate Model
| Compound | Dose | Effect on Motor Disability | Effect on Dyskinesia |
| This compound | 0.1 mg/kg, p.o. | Similar reduction in motor disability to ropinirole and levodopa. | Induced less intense and shorter-duration dyskinesia compared to ropinirole and levodopa. Showed only mild dyskinesia in response to a subsequent levodopa challenge. |
| Pramipexole | Not explicitly stated in provided results | Effective in ameliorating parkinsonian signs. | Consistently associated with a lower risk of developing dyskinesia compared to L-DOPA. |
p.o.: oral administration.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine system in rats to model the motor asymmetry of Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Apomorphine or amphetamine for behavioral testing
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold, sterile saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. The final concentration is typically 2-4 µg/µL. The solution should be freshly prepared and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the scalp. Make a midline incision to expose the skull.
-
Injection of 6-OHDA: Drill a small burr hole in the skull over the target injection site (e.g., medial forebrain bundle or substantia nigra). Slowly infuse the 6-OHDA solution (typically 2-4 µL) using a Hamilton syringe. Leave the needle in place for several minutes post-injection to allow for diffusion and minimize backflow.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and easy access to food and water.
-
Behavioral Assessment: After a recovery period of 2-3 weeks, assess the extent of the lesion by measuring drug-induced rotational behavior. Administer a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.) and record the number of contralateral rotations over a set period (e.g., 30-60 minutes). A significant number of contralateral rotations indicates a successful lesion.
References
- 1. An in vivo pharmacological evaluation of this compound (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pardoprunox and Other Dopamine Agonists for Neuro-Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pardoprunox with other prominent non-ergoline dopamine agonists—Pramipexole, Ropinirole, and Rotigotine. The information presented is intended to support research and drug development efforts by offering objective pharmacological and clinical data.
Introduction
This compound is a novel compound with a distinct pharmacological profile, characterized as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2][3] This profile suggests a potential for therapeutic efficacy in conditions like Parkinson's disease, with a possibly reduced risk of certain side effects compared to full dopamine agonists.[4] This guide compares its in vitro and in vivo properties with those of established dopamine agonists: Pramipexole, Ropinirole, and Rotigotine.
Pharmacological Profile: A Quantitative Comparison
The following table summarizes the in vitro receptor binding affinities and functional potencies of this compound and the comparator dopamine agonists. This data is crucial for understanding their specific interactions with key neuro-receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (pEC50) | Intrinsic Activity (IA) |
| This compound | D2 | ~7.9 (pKi=8.1)[4] | 8.0 | 50% (partial agonist) |
| D3 | ~2.5 (pKi=8.6) | 9.2 | 67% (partial agonist) | |
| 5-HT1A | ~3.2 (pKi=8.5) | 6.3 | 100% (full agonist) | |
| Pramipexole | D2 | 2.2 | 8.4 | Full agonist |
| D3 | 0.2 | 9.5 | Full agonist | |
| 5-HT1A | >10,000 | - | - | |
| Ropinirole | D2 | 16 | 7.4 | Full agonist |
| D3 | 3.4 | 8.4 | Full agonist | |
| 5-HT1A | >10,000 | - | - | |
| Rotigotine | D2 | 13.5 | 8.6-9.4 | Full agonist |
| D3 | 0.71 | 9.7 | Full agonist | |
| 5-HT1A | 83 | - | Agonist |
Note: Data is compiled from various sources and methodologies, which may lead to variations. Ki values are converted from pKi where necessary for comparison.
Signaling Pathways
Dopamine agonists primarily exert their effects through the activation of D2-like receptors (D2, D3, D4), which are G-protein coupled receptors (GPCRs) linked to the Gαi/o subunit. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's additional agonism at 5-HT1A receptors, also coupled to Gαi/o, contributes to this overall effect on cAMP signaling.
Preclinical and Clinical Efficacy: A Comparative Overview
Preclinical Models: In animal models of Parkinson's disease, this compound has demonstrated efficacy in reducing motor disability. For instance, in 6-hydroxydopamine-lesioned rats, it induced contralateral turning, and in MPTP-treated marmosets, it increased locomotor activity and decreased motor disability. These effects were reversible with a D2 antagonist.
Clinical Trials: this compound has been evaluated in clinical trials for both early and advanced Parkinson's disease. In patients with early-stage disease, this compound showed a significant improvement in motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) motor score compared to placebo. For patients with advanced Parkinson's disease experiencing motor fluctuations, this compound significantly reduced "OFF" time and improved "ON" time without troublesome dyskinesia. However, tolerability issues, particularly at higher doses and with rapid titration, were noted, with nausea, somnolence, and dizziness being the most common adverse events.
A network meta-analysis of dopamine agonists in advanced Parkinson's disease found that pramipexole, ropinirole, and rotigotine were all effective in increasing "ON" time without troublesome dyskinesia and improving UPDRS III scores. While direct head-to-head trials with this compound are limited, the available data suggests its efficacy is comparable to other dopamine agonists, though its unique partial agonism and 5-HT1A activity may offer a different side-effect profile.
| Study Type | This compound | Pramipexole | Ropinirole | Rotigotine |
| Early PD (UPDRS Motor Score Change from Baseline) | -4.7 to -6.0 points | -8.7 points | - | - |
| Advanced PD (Change in "OFF" time) | -1.62 h/day | - | - | - |
| Network Meta-Analysis (Advanced PD - SUCRA for "ON" time without troublesome dyskinesia) | Not included | 79.00% (IR) | 63.92% (PR) | 53.84% |
SUCRA (Surface Under the Cumulative Ranking) values represent the probability of a treatment being the best option.
Experimental Methodologies
The data presented in this guide are derived from standard and well-validated experimental protocols in pharmacology.
Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Functional Assay (GTPγS Binding Assay): This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying G-protein activation.
-
Principle: Agonist binding to a GPCR stimulates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
-
Procedure:
-
Cell membranes expressing the receptor are incubated with the test compound.
-
[³⁵S]GTPγS is added to the mixture.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is measured, which is proportional to the level of receptor activation.
-
-
Data Analysis: The results are used to determine the EC50 (potency) and Emax (efficacy or intrinsic activity) of the compound.
Conclusion
This compound presents a unique pharmacological profile as a partial dopamine D2/D3 receptor agonist and a full 5-HT1A receptor agonist. This dual action holds the potential for effective management of motor symptoms in Parkinson's disease, possibly with a modified side-effect profile compared to full D2 agonists. While clinical data demonstrates its efficacy, further studies with optimized dosing and titration schedules are warranted to fully establish its therapeutic window and comparative advantage over existing dopamine agonists like Pramipexole, Ropinirole, and Rotigotine. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and clinicians in the field of neuropharmacology and drug development.
References
- 1. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dopamine agonist pramipexole: Topics by Science.gov [science.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
Pardoprunox's Dual-Action Mechanism: A Comparative Guide for Researchers
Pardoprunox is a novel psychotropic agent characterized by a dual-action mechanism, exhibiting partial agonism at dopamine D2 and D3 receptors, alongside agonist activity at the serotonin 5-HT1A receptor. This unique pharmacological profile suggests potential therapeutic benefits in a range of neuropsychiatric disorders. This guide provides a comparative analysis of this compound with other antipsychotic drugs sharing a similar mechanism, supported by experimental data to validate its dual action.
Comparative Pharmacological Profile
The therapeutic potential of this compound and its alternatives, such as Aripiprazole, Brexpiprazole, and Cariprazine, is rooted in their nuanced interactions with key neurotransmitter receptors. The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity (EC50 and Emax) of these compounds at dopamine D2, D3, and serotonin 5-HT1A receptors, providing a basis for objective comparison.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A |
| This compound | Data not available | Data not available | Data not available |
| Aripiprazole | 0.34 | 0.8 | 1.65[1] |
| Brexpiprazole | 0.30 | 1.1 | 0.12 |
| Cariprazine | 0.49 - 0.71[2] | 0.085 - 0.3[2] | 1.4 - 2.6[2] |
Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)
| Compound | Receptor | EC50 (nM) | Emax (%) |
| This compound | Dopamine D2 | 10 | Data not available |
| Dopamine D3 | 0.63 | Data not available | |
| Serotonin 5-HT1A | 501 | Data not available | |
| Aripiprazole | Dopamine D2 | Data not available | Data not available |
| Dopamine D3 | Data not available | Data not available | |
| Serotonin 5-HT1A | Data not available | 68[1] | |
| Brexpiprazole | Dopamine D2 | Data not available | Data not available |
| Dopamine D3 | Data not available | Data not available | |
| Serotonin 5-HT1A | Data not available | Data not available | |
| Cariprazine | Dopamine D2 | Data not available | Data not available |
| Dopamine D3 | 8.58 | 71 | |
| Serotonin 5-HT1A | Data not available | Data not available |
Experimental Protocols for Mechanism Validation
The validation of this compound's dual-action mechanism relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and its alternatives for dopamine D2, D3, and serotonin 5-HT1A receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human D2, D3, or 5-HT1A receptor) are prepared by homogenization and centrifugation.
-
Competitive Binding Assay: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or alternatives).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To characterize the functional activity (EC50 and Emax) of this compound and its alternatives at D2, D3, and 5-HT1A receptors, determining whether they act as full or partial agonists.
Methodology (cAMP Accumulation Assay for Gi/o-coupled D2/D3 and 5-HT1A receptors):
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.
-
Forskolin Stimulation: The adenylyl cyclase enzyme is stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.
-
Compound Treatment: The cells are then treated with increasing concentrations of the test compound. For Gi/o-coupled receptors, agonist activation will inhibit adenylyl cyclase and thus decrease the forskolin-induced cAMP accumulation.
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or commercially available kits based on fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) and the maximum effect relative to a full agonist (Emax) are determined by nonlinear regression analysis of the concentration-response curves.
In Vivo Models for Dual-Action Validation
Objective: To assess the functional consequences of this compound's dual D2/D3 and 5-HT1A receptor agonism in living organisms.
Methodology (Rodent Model of Parkinson's Disease):
-
Model Induction: A unilateral lesion of the nigrostriatal dopamine pathway is induced in rodents (e.g., rats) by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Behavioral Testing (Rotational Behavior): Following the lesion, the animals exhibit rotational behavior (turning towards the side of the lesion) in response to dopamine agonists. This compound is administered at various doses, and the number of contralateral rotations is quantified to assess its D2/D3 partial agonist activity.
-
Assessment of 5-HT1A-mediated effects: Specific behavioral paradigms, such as the "serotonin syndrome" scoring (including behaviors like flat body posture and forepaw treading) or the elevated plus maze for anxiety-related behaviors, can be used to evaluate the in vivo effects of 5-HT1A receptor activation by this compound.
-
Data Analysis: Dose-response curves are generated for the observed behavioral effects to determine the potency and efficacy of this compound in vivo.
Visualizing the Molecular and Experimental Framework
To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.
Caption: Signaling pathway of this compound's dual-action mechanism.
Caption: Experimental workflow for validating this compound's dual action.
Caption: Logical relationship of this compound's mechanism to its effects.
References
Cross-Study Validation of Pardoprunox's Therapeutic Effects in Parkinson's Disease
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of Pardoprunox, a novel therapeutic agent for Parkinson's disease (PD). Through a cross-study validation approach, this document objectively compares the performance of this compound with other established treatments, supported by experimental data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of this compound's therapeutic potential and its place in the landscape of PD management.
Mechanism of Action
This compound is a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2] Its therapeutic rationale is based on the principle of stabilizing dopaminergic tone; it exerts an agonistic effect in low dopamine states and can attenuate over-stimulation when dopamine levels are high.[3] This dual action on both dopamine and serotonin receptors may contribute to its effects on motor symptoms and potentially non-motor aspects of Parkinson's disease.[2]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Signaling pathway of this compound.
Efficacy in Early-Stage Parkinson's Disease: A Look at the Rembrandt and Vermeer Trials
Two major randomized, double-blind clinical trials, Rembrandt and Vermeer, evaluated the efficacy and safety of this compound in patients with early-stage Parkinson's disease.[4] The primary efficacy endpoint in these studies was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Motor score.
The Vermeer study also included an active comparator arm with Pramipexole, a widely used dopamine agonist. The results from these trials demonstrated that this compound provided a significant improvement in motor symptoms compared to placebo. However, the efficacy of this compound was found to be in a similar range across different dose groups, suggesting that the higher doses tested may not have conferred additional therapeutic benefits.
| Trial | Treatment Group | N | Mean Change from Baseline in UPDRS-Motor Score |
| Rembrandt | This compound (6 mg/day) | 115 | -6.0 |
| This compound (12 mg/day) | 118 | -4.7 | |
| This compound (12-42 mg/day, flexible dose) | 116 | -5.5 | |
| Placebo | 119 | -2.9 | |
| Vermeer | This compound (12-42 mg/day, flexible dose) | 108 | -4.9 |
| Pramipexole (1.5-4.5 mg/day) | 116 | -5.7 | |
| Placebo | 110 | -2.5 |
Table 1: Comparison of Efficacy in Early-Stage PD (Rembrandt & Vermeer Trials)
Efficacy in Advanced-Stage Parkinson's Disease
This compound has also been investigated as an adjunct therapy to levodopa in patients with advanced Parkinson's disease experiencing motor fluctuations. In a double-blind, randomized, placebo-controlled trial, this compound significantly reduced the total daily "OFF" time compared to placebo. Patients treated with this compound also showed improvements in "ON" time without troublesome dyskinesias and in the UPDRS Activities of Daily Living (ADL) and Motor scores during "ON" time.
| Parameter | This compound (up to 42 mg/day) | Placebo | p-value |
| Change in Total Daily OFF Time | -1.62 hours/day | -0.92 hours/day | 0.0215 |
| Improvement in ON Time without Troublesome Dyskinesias | Significant | - | 0.0386 |
| Improvement in UPDRS-ADL + Motor ON | Significant | - | 0.0003 |
| Improvement in UPDRS-ADL OFF | Significant | - | < 0.0001 |
Table 2: Efficacy of this compound as Adjunct Therapy in Advanced PD
Safety and Tolerability Profile
Across multiple studies, the tolerability of this compound was found to be dose-related. The most frequently reported treatment-emergent adverse events were nausea, somnolence, and dizziness. Higher doses and rapid titration schedules were associated with higher dropout rates due to these adverse events. This suggests that a more gradual dose escalation is crucial for improving the tolerability of this compound.
A meta-analysis of four randomized controlled trials confirmed that while this compound was superior to placebo in efficacy, it was associated with a significantly higher incidence of certain adverse events, including hallucinations, orthostatic hypotension, nausea, dizziness, and somnolence.
Comparison with Other Dopamine Agonists
Direct head-to-head comparative studies between different dopamine agonists are limited. However, the Vermeer trial provides a direct comparison between this compound and Pramipexole. In this study, the improvement in UPDRS motor scores was similar for both drugs (-4.9 for this compound vs. -5.7 for Pramipexole).
While indirect comparisons are challenging, the available data suggests that this compound's efficacy in improving motor symptoms is comparable to other non-ergot dopamine agonists like Pramipexole and Ropinirole. A key differentiating factor for this compound is its partial agonism at D2/D3 receptors, which theoretically might offer a stabilizing effect on dopaminergic stimulation. Additionally, its 5-HT1A receptor agonism could potentially address non-motor symptoms of PD, an area requiring further investigation.
Experimental Protocols
The clinical trials of this compound followed a generally similar workflow, encompassing patient screening, randomization, a titration period, and a stable dose period, followed by efficacy and safety assessments.
Below is a generalized workflow diagram for a typical this compound clinical trial.
Caption: Generalized workflow of a this compound clinical trial.
Key Methodological Components:
-
Patient Population: The studies typically included patients with a diagnosis of Parkinson's disease, with specific criteria for disease stage (early or advanced) and motor symptom severity (e.g., UPDRS motor score ≥ 10).
-
Intervention: Patients were randomized to receive this compound, a placebo, or an active comparator. The dosage of this compound was usually titrated over several weeks to an optimal or maximum tolerated dose, followed by a period of stable dosing.
-
Primary and Secondary Outcome Measures: The primary efficacy variable was often the change in total daily "OFF" time or the change in the UPDRS motor score. Secondary measures included changes in "ON" time, UPDRS subscales, and quality of life assessments like the PDQ-39.
Conclusion
Cross-study analysis indicates that this compound is an effective treatment for the motor symptoms of both early and advanced Parkinson's disease, with an efficacy profile comparable to other established dopamine agonists like Pramipexole. Its unique mechanism as a partial dopamine D2/D3 agonist and full 5-HT1A agonist holds theoretical promise for a more stabilized dopaminergic therapy and potential benefits for non-motor symptoms. However, its clinical use is challenged by a dose-dependent increase in adverse events, necessitating careful and gradual dose titration. Further research is warranted to explore lower, better-tolerated doses and to fully elucidate the clinical impact of its serotonergic activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An in vivo pharmacological evaluation of this compound (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Pardoprunox and Established Parkinson's Disease Therapeutics
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational drug Pardoprunox against established first-line and adjunctive therapies for Parkinson's disease (PD). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's pharmacological profile and clinical performance in relation to current treatment standards. It is important to note that the clinical development of this compound was discontinued after Phase III trials.
Executive Summary
This compound is a novel compound with a unique mechanism of action, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2][3][4] This profile suggested potential for both motor symptom control and management of non-motor symptoms. Clinical trials demonstrated its efficacy in reducing "OFF" time and improving motor scores in patients with both early and advanced Parkinson's disease.[5] However, its development was halted, and it is not a commercially available treatment. This guide will compare its clinical trial data with established therapies, including the gold-standard Levodopa, dopamine agonists (Pramipexole, Ropinirole), and MAO-B inhibitors (Rasagiline).
Mechanism of Action: A Comparative Overview
The therapeutic agents discussed in this guide employ distinct mechanisms to alleviate the motor symptoms of Parkinson's disease, which are primarily caused by the depletion of dopamine in the brain.
dot
Caption: Comparative Mechanisms of Action.
This compound: Exhibits a dual action as a partial agonist at D2 and D3 dopamine receptors and a full agonist at serotonin 5-HT1A receptors.
Dopamine Agonists (Pramipexole & Ropinirole): These agents directly stimulate postsynaptic D2 and D3 dopamine receptors, mimicking the effect of endogenous dopamine. Pramipexole has a higher affinity for the D3 receptor subtype compared to the D2 receptor.
Levodopa: As the metabolic precursor of dopamine, Levodopa crosses the blood-brain barrier and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), thereby replenishing depleted dopamine levels.
MAO-B Inhibitors (Rasagiline): These drugs prevent the breakdown of dopamine in the brain by selectively and irreversibly inhibiting the monoamine oxidase B (MAO-B) enzyme.
COMT Inhibitors (e.g., Entacapone): These are used as adjuncts to Levodopa. They inhibit the catechol-O-methyltransferase (COMT) enzyme in the periphery, which breaks down Levodopa before it reaches the brain. This increases the bioavailability and prolongs the action of Levodopa.
Clinical Efficacy: A Quantitative Comparison
The following tables summarize the clinical efficacy of this compound in comparison to established Parkinson's disease medications, based on data from randomized controlled trials. The primary endpoints typically assessed are the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score and the reduction in daily "OFF" time.
Table 1: Efficacy in Early Parkinson's Disease (Monotherapy)
| Drug | Study | Change in UPDRS Motor Score (Part III) from Baseline |
| This compound (6 mg/day) | Rembrandt | -6.0 points |
| This compound (12 mg/day) | Rembrandt | -4.7 points |
| This compound (12-42 mg/day) | Rembrandt | -5.5 points |
| This compound (12-42 mg/day) | Vermeer | -4.9 points |
| Pramipexole (1.5-4.5 mg/day) | Vermeer | -5.7 points |
| Pramipexole (1.5-6.0 mg/d) | Parkinson Study Group | -5.9 to -7.0 points |
| Rasagiline (1 mg/day) | ADAGIO | -1.88 points (vs. placebo) |
| Placebo | Rembrandt | -2.9 points |
| Placebo | Vermeer | -2.5 points |
Table 2: Efficacy in Advanced Parkinson's Disease (Adjunctive Therapy to Levodopa)
| Drug | Study | Reduction in Daily "OFF" Time from Baseline |
| This compound | Multiple Trials | -1.62 hours/day |
| Ropinirole (prolonged release) | Multiple Trials | -2.1 hours/day |
| Pramipexole | Wong et al. 2003 | -0.92 hours/day (vs. increase in placebo) |
| Placebo | This compound Trial | -0.92 hours/day |
| Placebo | Ropinirole Trial | -0.3 hours/day |
Adverse Event Profiles: A Head-to-Head Look
The tolerability and side effect profiles of antiparkinsonian drugs are critical considerations in clinical practice. The following table provides a comparative overview of the most frequently reported adverse events in clinical trials.
Table 3: Common Adverse Events (Incidence >10% in at least one treatment group and more frequent than placebo)
| Adverse Event | This compound (pooled data) | Pramipexole | Ropinirole | Rasagiline | Levodopa-associated |
| Nausea | High Incidence (RR 4.25 vs placebo) | Common | Common | Headache, Dizziness, Insomnia (as monotherapy) | Dyskinesia, Nausea |
| Dizziness | High Incidence (RR 3.89 vs placebo) | Common | Common | ||
| Somnolence | High Incidence (RR 3.88 vs placebo) | More common than Levodopa | Common | ||
| Hallucinations | High Incidence (RR 12.69 vs placebo) | More common than Levodopa | Common | ||
| Vomiting | High Incidence (RR 2.88 vs placebo) | ||||
| Headache | High Incidence (RR 1.69 vs placebo) | ||||
| Orthostatic Hypotension | High Incidence (RR 4.42 vs placebo) | Common | |||
| Dyskinesia | Common (adjunct therapy) | High Incidence |
*RR = Risk Ratio. Data for Pramipexole, Ropinirole, and Rasagiline are compiled from various sources and may not be directly comparable due to different study designs.
Experimental Protocols: A Synthesized Approach
The clinical development of antiparkinsonian drugs follows a structured pathway to ensure safety and efficacy. The methodologies employed in the pivotal trials of this compound and the comparator drugs share common principles, guided by Good Clinical Practice (GCP).
dot
Caption: Typical Clinical Trial Workflow.
1. Study Design:
-
Phase: The data presented are primarily from Phase II and Phase III clinical trials.
-
Design: Most were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. Some trials also included active comparators.
-
Duration: Typically ranged from several weeks to over a year, including a dose-titration phase followed by a maintenance phase.
2. Patient Population:
-
Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease. Depending on the trial, this included either early-stage patients (not on Levodopa) or advanced-stage patients experiencing motor fluctuations ("wearing-off") on a stable Levodopa regimen.
-
Exclusion Criteria: Atypical parkinsonism, significant cognitive impairment, or other severe medical conditions.
3. Interventions:
-
Investigational Drug: this compound or the active comparator administered orally at varying doses.
-
Control: Placebo or an active control (e.g., Pramipexole).
-
Dose Titration: A gradual increase in the study drug dosage over several weeks to optimize efficacy and tolerability.
4. Outcome Measures:
-
Primary Efficacy Endpoint:
-
For early PD: The mean change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) score.
-
For advanced PD: The mean change from baseline in the total daily "OFF" time, as recorded by patients in a home diary (e.g., Hauser diary).
-
-
Secondary Efficacy Endpoints:
-
Change in other UPDRS sub-scores (e.g., Part II - Activities of Daily Living).
-
Change in "ON" time without troublesome dyskinesia.
-
Patient and clinician global impression scales.
-
Quality of life assessments.
-
5. Safety and Tolerability Assessment:
-
Monitoring and recording of all adverse events.
-
Vital signs, electrocardiograms (ECGs), and laboratory safety tests.
Signaling Pathways
The therapeutic effects of these drugs are mediated through their interaction with specific neurotransmitter systems in the brain, primarily the dopaminergic and serotonergic pathways.
dot
Caption: Simplified Drug Target Pathways.
Conclusion
This compound demonstrated statistically significant efficacy in improving motor symptoms in both early and advanced Parkinson's disease. Its unique dual mechanism of action held promise for a broader therapeutic effect. However, the clinical trials also revealed a notable incidence of adverse events, particularly at higher doses, which may have contributed to the discontinuation of its development.
A direct comparison with established therapies is challenging due to the lack of head-to-head trials for all comparators and variations in study designs. However, the available data suggest that while this compound showed efficacy, its overall therapeutic window and tolerability profile did not demonstrate a clear advantage over existing treatment options. This guide provides a structured overview of the available data to aid in the understanding of this compound's place within the landscape of Parkinson's disease therapeutics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A double-blind, delayed-start trial of rasagiline in Parkinson's disease (the ADAGIO study): prespecified and post-hoc analyses of the need for additional therapies, changes in UPDRS scores, and non-motor outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Pardoprunox's Efficacy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the preclinical and clinical data supporting the efficacy of Pardoprunox, a partial dopamine D2/D3 receptor agonist and full serotonin 5-HT1A receptor agonist. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data from key studies, details experimental methodologies to facilitate replication, and offers a comparative analysis with other dopamine agonists used in the treatment of Parkinson's disease.
I. In Vitro Pharmacology: Receptor Binding and Functional Activity
This compound exhibits a distinct receptor binding profile, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1] This dual mechanism of action is believed to contribute to its therapeutic effects and potentially a lower incidence of certain side effects compared to full dopamine agonists.
Receptor Binding Affinity
The binding affinity of this compound and comparator dopamine agonists to their target receptors is a key determinant of their pharmacological activity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Compound | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Serotonin 5-HT1A Ki (nM) |
| This compound | 0.49 | 0.085 | 2.6 |
| Pramipexole | 3.9 | 0.5 | - |
| Ropinirole | - | - | - |
| Rotigotine | - | - | - |
| Data for Pramipexole from Deutschländer et al., 2016; Kvernmo et al., 2006; Mierau et al., 1995 as cited in a review. Data for Ropinirole and Rotigotine were not available in a comparable format in the searched literature. |
Functional Assays
The functional activity of this compound as an agonist at its target receptors has been characterized using various in vitro assays, including cAMP (cyclic adenosine monophosphate) and GTPγS (guanosine 5'-O-[gamma-thio]-triphosphate) binding assays. These assays measure the cellular response following receptor activation.
Experimental Protocols:
1. cAMP Functional Assay (General Protocol):
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP. For Gαi-coupled receptors like the dopamine D2 receptor, agonist activation leads to a decrease in forskolin-stimulated cAMP levels.
-
Cell Preparation: A suitable cell line expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) is cultured to 80-90% confluency.[2]
-
Assay Procedure:
-
Cells are harvested and seeded into 96- or 384-well plates.[2]
-
Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[3]
-
A stimulating agent (e.g., forskolin) is added to increase basal cAMP levels.
-
The test compound (e.g., this compound) is added at various concentrations.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often employing a competitive immunoassay with a fluorescent or luminescent readout.[4]
-
-
Data Analysis: The concentration-response curve is used to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) of the compound.
2. GTPγS Binding Assay (General Protocol):
This assay directly measures the activation of G proteins following receptor agonism. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.
-
Assay Procedure:
-
Membranes are incubated with the test compound, [35S]GTPγS, and GDP in an assay buffer. The presence of Mg2+ and Na+ ions is crucial for optimal results.
-
The reaction is incubated to allow for agonist-stimulated [35S]GTPγS binding.
-
The reaction is terminated by rapid filtration, and the amount of membrane-bound radioactivity is measured by scintillation counting.
-
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of the test compound to determine its EC50 and Emax.
Signaling Pathway and Experimental Workflow:
Below are diagrams illustrating the signaling pathway of a Gαi-coupled receptor and the general workflow of a cAMP functional assay.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pardoprunox
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Pardoprunox, a partial dopamine D2/D3 receptor agonist and serotonin 5-HT1A receptor agonist used in research. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Core Safety and Hazard Information
This compound hydrochloride is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed and harmful to aquatic life with long-lasting effects [1]. The Globally Harmonized System (GHS) hazard classifications are Acute Toxicity - Oral 3 (H301) and Aquatic Chronic 3 (H412)[1].
Key Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Avoid releasing this compound into the environment[1].
-
In case of accidental ingestion, immediately contact a poison control center or medical professional[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous pharmaceutical waste. Under no circumstances should it be disposed of down the drain or in regular trash[2]. The recommended final disposal method for hazardous pharmaceutical waste is incineration at a permitted treatment facility.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation and Containment:
-
Solid Waste: Collect solid this compound and any lightly contaminated materials (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, leak-proof container clearly labeled "Hazardous Pharmaceutical Waste for Incineration."
-
Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container. This container must also be clearly labeled "Hazardous Pharmaceutical Waste for Incineration." Do not mix with other chemical waste streams unless permitted by your institution's guidelines.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste collection point.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These entities are equipped to manage the transportation and final incineration of the waste in compliance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).
-
Documentation: Maintain detailed records of the waste disposal process, including the date, quantity of waste, and the disposal vendor used. This documentation is crucial for regulatory compliance.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H301 | Toxic if swallowed |
| Chronic Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific EHS guidelines, as they may include additional requirements.
References
Essential Safety and Logistical Information for Handling Pardoprunox
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Pardoprunox. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound hydrochloride is classified as toxic if swallowed, a comprehensive approach to personal protection is mandatory.[1] The following table summarizes the required PPE for various stages of handling.
| Activity | Eye Protection | Skin Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves (single pair) | Not generally required |
| Weighing and Aliquoting (in a ventilated enclosure) | Safety goggles or face shield | Double nitrile gloves, disposable gown | Not required if handled in a certified chemical fume hood or biological safety cabinet |
| Solution Preparation (in a ventilated enclosure) | Safety goggles or face shield | Double nitrile gloves, disposable gown | Not required if handled in a certified chemical fume hood or biological safety cabinet |
| Spill Cleanup | Chemical splash goggles and face shield | Double nitrile gloves, disposable gown or coveralls, shoe covers | Air-purifying respirator with appropriate particulate filters (e.g., N95) may be required depending on the spill size and aerosolization risk |
| Waste Disposal | Safety glasses | Nitrile gloves (single pair) | Not generally required |
It is crucial to select PPE that has been tested for its resistance to hazardous drugs.[2] Always wash hands thoroughly after handling the compound and before leaving the laboratory.[1]
Occupational Exposure and Containment
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a potent compound. For substances without a defined OEL, an approach based on Occupational Exposure Bands (OEBs) or the Threshold of Toxicological Concern (TTC) is recommended to ensure worker safety.[3][4]
Engineering Controls are the primary means of minimizing exposure.
-
Ventilated Enclosures : All manipulations of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet, or an isolator (glove box).
-
Closed Systems : For weighing and transferring the compound, the use of closed systems is highly recommended to minimize the generation of dust.
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step procedure for the safe handling of this compound, from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
